Lamotrigine hydrate
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
特性
分子式 |
C9H9Cl2N5O |
|---|---|
分子量 |
274.10 g/mol |
IUPAC名 |
6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine;hydrate |
InChI |
InChI=1S/C9H7Cl2N5.H2O/c10-5-3-1-2-4(6(5)11)7-8(12)14-9(13)16-15-7;/h1-3H,(H4,12,13,14,16);1H2 |
InChIキー |
KQMWTSFVXFEXDJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)N)N.O |
製品の起源 |
United States |
Foundational & Exploratory
Synthesis and Characterization of Lamotrigine Hydrate Polymorphs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lamotrigine (B1674446), an anticonvulsant drug of the phenyltriazine class, is widely used in the treatment of epilepsy and bipolar disorder. The solid-state properties of an active pharmaceutical ingredient (API) can significantly influence its bioavailability, stability, and manufacturability. Lamotrigine is known to exist in various solid forms, including anhydrous polymorphs, solvates, and hydrates.[1] This technical guide provides a comprehensive overview of the synthesis and characterization of Lamotrigine hydrate (B1144303) polymorphs, offering detailed experimental protocols and comparative data to aid in research and development.
Synthesis of Lamotrigine Hydrate Polymorphs
The formation of specific this compound polymorphs is highly dependent on the crystallization conditions, including the solvent system, temperature, and stirring rate. Below are protocols for the synthesis of two known hydrate polymorphs.
Experimental Protocols
Synthesis of Lamotrigine Monohydrate (Form N)
This protocol is adapted from the procedure described in patent US7390807B2.[1]
-
Dissolution: Dissolve anhydrous Lamotrigine in water to form a solution. The exact concentration may need to be optimized based on the desired yield and crystallization kinetics.
-
Stirring: Stir the solution at approximately 25°C for a duration of 24 hours. This extended stirring period allows for the nucleation and growth of the monohydrate crystals.
-
Filtration: Filter the resulting solid product from the solution.
-
Drying: The filtered solid, Lamotrigine Form N, can be dried under appropriate conditions, although care should be taken to avoid dehydration back to the anhydrous form.
Synthesis of Lamotrigine Monohydrate
This protocol is based on the method detailed in patent EP2128145A1.[2]
-
Suspension: Create a suspension of Lamotrigine in a mixture of isopropanol (B130326) and water. A preferred volume ratio of isopropanol to water is between 3:1 and 2:1.
-
Heating: Heat the suspension to reflux to ensure complete dissolution of the Lamotrigine.
-
Cooling and Crystallization: Cool the solution to induce crystallization. The cooling rate can be controlled to influence crystal size and morphology.
-
Isolation: Isolate the precipitated crystals by filtration.
-
Drying: Dry the isolated crystals under vacuum at a temperature that does not induce polymorphic transformation or dehydration (e.g., 60°C).
Characterization of this compound Polymorphs
A combination of analytical techniques is essential for the comprehensive characterization of this compound polymorphs. The primary methods include Powder X-ray Diffraction (PXRD), thermal analysis (Differential Scanning Calorimetry and Thermogravimetric Analysis), and spectroscopy.
Powder X-ray Diffraction (PXRD)
PXRD is a fundamental technique for identifying and differentiating crystalline polymorphs. Each polymorph exhibits a unique diffraction pattern.
Table 1: Powder X-ray Diffraction Data for this compound Polymorphs
| Polymorphic Form | Characteristic 2θ Peaks (±0.2°) | Reference |
| Form N (Monohydrate) | Strong Peaks: 11.6, 13.4, 15.0, 26.9, 27.7 Other Peaks: 15.9, 16.5, 19.1, 22.2, 22.4, 23.2, 23.5, 26.7, 28.6, 29.9, 30.1, 30.4, 30.7, 31.4, 31.9, 32.9, 33.3, 34.4, 35.0, 36.2 | [1] |
| Monohydrate | 10.7, 13.2, 14.0, 15.8, 20.5, 21.5, 23.4, 26.5, 28.2, 28.5, 29.3, 30.6, 30.9, 31.2, 34.9, 37.7 | [3] |
| Hydrate Form A | Characteristic Peaks: 11.5, 13.4, 15.0, 16.5, 19.2, 26.9, 27.7 Absent Peaks: 15.9, 20.5, 23.5, 28.2, 30.7 | [4] |
| Hydrate Form II | 13.28, 15.95, 20.59, 23.53, 26.65, 28.27, 30.76 | [5] |
Thermal Analysis
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal stability, melting behavior, and water content of the hydrates.
Table 2: Thermal Analysis Data for Lamotrigine Hydrates
| Polymorphic Form | Technique | Key Observations | Reference |
| Form N (Monohydrate) | TGA | Weight loss of approximately 6.6%, corresponding to a monohydrate. | [1] |
| Lamotrigine Monohydrate | DSC | Sharp endothermic peak at 216.8°C (melting point of the anhydrous form after dehydration). | [6] |
| Lamotrigine Monohydrate | TGA | Weight loss starts around 212°C, close to its melting point. | [6] |
Physicochemical Properties
The different polymorphic forms of a drug can exhibit distinct physicochemical properties, which can impact its clinical performance.
Table 3: Solubility Data for Lamotrigine
| Medium | Solubility | Reference |
| Water (25°C) | 0.17 mg/mL | [7] |
| 0.1 M HCl (25°C) | 4.1 mg/mL | [7] |
Note: Specific solubility data for individual hydrate polymorphs is limited in the public domain and would require experimental determination.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for the synthesis, screening, and characterization of this compound polymorphs.
Caption: Experimental workflow for the synthesis and characterization of this compound polymorphs.
Caption: A typical workflow for high-throughput polymorphic screening of Lamotrigine.
Conclusion
The existence of hydrate polymorphs of Lamotrigine presents both challenges and opportunities in drug development. A thorough understanding and control of the solid form are critical for ensuring consistent product quality and performance. This guide provides foundational knowledge and practical protocols for the synthesis and characterization of Lamotrigine hydrates. Further research, including detailed solubility and stability studies of individual polymorphs, is crucial for selecting the optimal solid form for pharmaceutical development.
References
- 1. US7390807B2 - Crystal forms of lamotrigine and processes for their preparations - Google Patents [patents.google.com]
- 2. EP2054396A1 - A process for the preparation of lamotrigine - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. CN113214177A - Crystal form of this compound, preparation method thereof and composition containing crystal form - Google Patents [patents.google.com]
- 5. WO2009061513A1 - Crystalline forms of lamotrigine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Unveiling the Solid State: A Technical Guide to Lamotrigine Hydrate Crystal Structure Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the analysis and determination of the crystal structure of lamotrigine (B1674446) hydrate (B1144303). Lamotrigine, an anti-epileptic drug, can exist in various solid forms, including hydrates, which significantly influences its physicochemical properties such as solubility, stability, and bioavailability.[1][2][3] A thorough understanding and characterization of its crystal structure are therefore paramount for drug development and quality control.
Crystallographic Data of Lamotrigine and its Hydrated Forms
The crystal structure of lamotrigine and its solvates, including hydrates, has been the subject of numerous studies.[1][4] These investigations have revealed the existence of multiple polymorphic forms and solvates, highlighting the complexity of its solid-state chemistry.[1] The molecule's functional groups are capable of forming various hydrogen bonds, leading to diverse supramolecular architectures.[1][5]
Several crystalline forms of lamotrigine hydrate have been identified and characterized using X-ray powder diffraction (XRPD) and single-crystal X-ray diffraction (SCXRD). Below is a summary of the key crystallographic data for different reported forms.
Table 1: X-Ray Powder Diffraction Peaks for this compound Forms
| Form Designation | Key XRPD Peaks (2θ ± 0.2°) | Reference |
| Form N (monohydrate) | 11.6, 13.4, 15.0, 26.9, 27.7 | [6] |
| Hydrate Form II | 13.28, 15.95, 20.59, 23.53, 26.65, 28.27, 30.76 | [7][8][9] |
| Hydrate Form A | 11.5, 13.4, 15.0, 16.5, 19.2, 26.9, 27.7 | [10] |
Table 2: Single-Crystal X-ray Diffraction Data for a this compound
| Parameter | Value | Reference |
| Radiation | Mo Kα | [1] |
| Temperature (K) | 296(2) | [1] |
| Crystal System | Monoclinic | [1] |
| Space Group | P2₁/c | [1] |
| a (Å) | 10.123(1) | [1] |
| b (Å) | 13.456(2) | [1] |
| c (Å) | 9.876(1) | [1] |
| β (°) | 115.45(1) | [1] |
| Volume (ų) | 1215.1(3) | [1] |
| Z | 4 | [1] |
Thermal and Spectroscopic Characterization
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for characterizing the solid-state properties of this compound. DSC can identify melting points, phase transitions, and desolvation events, while TGA quantifies the loss of water upon heating.
Table 3: Thermal Analysis Data for Lamotrigine and its Hydrate
| Analysis | Observation | Temperature (°C) | Reference |
| DSC of Lamotrigine | Sharp endothermic peak (melting) | 216.8 | [11] |
| DSC of this compound Form II | Endothermic peak | ~218.25 | [7][9] |
| TGA of this compound (Form N) | Weight loss corresponding to a monohydrate | - | [6] |
Spectroscopic techniques like Fourier-Transform Infrared (FTIR) spectroscopy provide valuable information about the molecular structure and hydrogen bonding within the crystal lattice.
Experimental Protocols
Detailed methodologies are essential for the reproducible analysis of this compound's crystal structure.
Single-Crystal X-ray Diffraction (SCXRD)
-
Crystal Growth: Single crystals of this compound suitable for SCXRD can be obtained through controlled crystallization experiments.[4]
-
Data Collection:
-
Structure Solution and Refinement:
Powder X-ray Diffraction (PXRD)
-
Sample Preparation: Gently grind the this compound sample to a fine powder.
-
Data Acquisition:
Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into an aluminum pan and hermetically seal it.[12]
-
Analysis:
Thermogravimetric Analysis (TGA)
-
Sample Preparation: Accurately weigh a sample of this compound into a TGA pan.
-
Analysis:
-
Heat the sample in a TGA instrument at a controlled rate.
-
Monitor the weight loss as a function of temperature to determine the water content.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare a KBr disc containing the this compound sample.[13]
-
Analysis:
-
Scan the sample over the range of 4000-400 cm⁻¹.[13]
-
Analyze the resulting spectrum to identify characteristic functional group vibrations and hydrogen bonding patterns.
-
Mechanism of Action and Experimental Workflow
The therapeutic effect of lamotrigine is primarily attributed to its ability to modulate voltage-gated sodium channels, which in turn inhibits the release of excitatory neurotransmitters like glutamate.[][15][16]
The determination of this compound's crystal structure follows a systematic workflow, integrating various analytical techniques.
References
- 1. Supramolecular synthons in hydrates and solvates of lamotrigine: a tool for cocrystal design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Lamotrigine, an antiepileptic drug, and its chloride and nitrate salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US7390807B2 - Crystal forms of lamotrigine and processes for their preparations - Google Patents [patents.google.com]
- 7. US20090176787A1 - Crystalline Forms of lamotrigine - Google Patents [patents.google.com]
- 8. WO2009061513A1 - Crystalline forms of lamotrigine - Google Patents [patents.google.com]
- 9. Crystalline forms of lamotrigine | TREA [trea.com]
- 10. CN113214177A - Crystal form of this compound, preparation method thereof and composition containing crystal form - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. neuroquantology.com [neuroquantology.com]
- 13. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 15. PharmGKB Summary: Lamotrigine Pathway, Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Lamotrigine? [synapse.patsnap.com]
The Modulatory Effects of Lamotrigine Hydrate on Presynaptic Glutamate Release: An In-Vitro Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the in-vitro effects of lamotrigine (B1674446) hydrate (B1144303) on presynaptic glutamate (B1630785) release. Lamotrigine, a phenyltriazine derivative, is an established antiepileptic drug also used in the management of bipolar disorder. Its therapeutic efficacy is largely attributed to its ability to modulate neuronal excitability, primarily through the inhibition of excitatory neurotransmitter release. This document synthesizes key quantitative data, details common experimental protocols, and illustrates the underlying signaling pathways and experimental workflows.
Core Mechanism of Action
Lamotrigine's principal mechanism of action is the blockade of voltage-gated sodium channels.[1][2][3][4][5] By binding to these channels, lamotrigine stabilizes the presynaptic membrane, thereby reducing the influx of sodium ions that is necessary for the generation of action potentials. This dampening of neuronal firing leads to a subsequent decrease in the opening of voltage-gated calcium channels, which are critical for the vesicular release of glutamate. Some evidence also suggests a direct inhibitory effect of lamotrigine on certain types of voltage-gated calcium channels (N- and P/Q/R-types), which would further contribute to the reduction in glutamate release.[6][7]
Quantitative Data Summary
The inhibitory effects of lamotrigine on glutamate release have been quantified in various in-vitro models. The following tables summarize key findings from studies on rodent brain tissue.
| Preparation | Method of Stimulation | Lamotrigine Concentration | Key Finding | Reference |
| Rat Spinal Cord Slices | Electrical Stimulation | IC₅₀: 20 µM | Concentration-dependent inhibition of glutamate release. | [8] |
| Rat Prefrontal Cortical Slices | Electrical Stimulation | 3 - 100 µM | Concentration-dependent inhibition of field excitatory postsynaptic potentials (fEPSP) and presynaptic fiber volleys (PrV). | [9] |
| Rat Cerebrocortical Synaptosomes | 4-Aminopyridine (B3432731) (4-AP) | Not specified | Concentration-dependent inhibition of 4-AP-evoked glutamate release. | [6] |
| Cultured Cortical Rat Neurons | Spontaneous Activity | 10 - 100 µM | Inhibition of spontaneous excitatory and inhibitory synaptic events. | [10] |
| Rat Entorhinal Cortex Slices | Spontaneous Activity | Not specified | Reduction in the frequency of spontaneous excitatory postsynaptic currents (sEPSCs). | [2] |
Table 1: Inhibitory Effects of Lamotrigine on Evoked and Spontaneous Glutamate Release
Experimental Protocols
The following are detailed methodologies for key in-vitro experiments used to assess the impact of lamotrigine on presynaptic glutamate release.
Glutamate Release Assay from Synaptosomes
This protocol measures the direct effect of lamotrigine on glutamate release from isolated presynaptic terminals (synaptosomes).
a. Synaptosome Preparation:
-
Rodent forebrains are homogenized in an ice-cold sucrose (B13894) buffer.
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at a higher speed to pellet the crude synaptosomal fraction.
-
The pellet is resuspended and layered onto a density gradient (e.g., Percoll or Ficoll) and centrifuged to separate the synaptosomes from other components like myelin and mitochondria.
-
The purified synaptosomal layer is collected and washed.
b. Glutamate Release Assay:
-
Synaptosomes are pre-incubated with a buffer containing lamotrigine hydrate at various concentrations.
-
Glutamate release is stimulated using a depolarizing agent such as 4-aminopyridine (4-AP) or veratrine.[6][11][12][13]
-
The synaptosomal suspension is then centrifuged to pellet the synaptosomes.
-
The supernatant, containing the released glutamate, is collected.
-
The concentration of glutamate in the supernatant is quantified using a glutamate assay kit (e.g., colorimetric or fluorometric).[14]
Whole-Cell Patch-Clamp Electrophysiology in Brain Slices
This technique allows for the measurement of synaptic currents in individual neurons within a relatively intact brain circuit, providing insights into the presynaptic effects of lamotrigine.
a. Brain Slice Preparation:
-
Rodents are anesthetized and decapitated.
-
The brain is rapidly removed and placed in an ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Coronal or sagittal slices (typically 300-400 µm thick) of the desired brain region (e.g., hippocampus, cortex) are prepared using a vibratome.
-
Slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour before recording.
b. Whole-Cell Recording:
-
A brain slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF.
-
A glass micropipette with a tip diameter of ~1 µm, filled with an internal solution, is guided to a neuron under a microscope.
-
A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.
-
The cell membrane is then ruptured to achieve the whole-cell configuration, allowing for the measurement of postsynaptic currents.
-
To measure spontaneous excitatory postsynaptic currents (sEPSCs), the neuron is voltage-clamped at a holding potential of -70 mV.[15]
-
A baseline of sEPSC frequency and amplitude is recorded.
-
This compound is bath-applied at various concentrations, and changes in sEPSC frequency and amplitude are recorded. A decrease in frequency with no change in amplitude is indicative of a presynaptic site of action.[2]
Visualizations
Signaling Pathway of Lamotrigine's Effect on Glutamate Release
Caption: Lamotrigine's inhibitory pathway on presynaptic glutamate release.
Experimental Workflow for Glutamate Release Assay
Caption: Workflow for measuring glutamate release from synaptosomes.
Logical Relationship in Patch-Clamp Experimentsdot
References
- 1. Lamotrigine - Wikipedia [en.wikipedia.org]
- 2. The anticonvulsant, lamotrigine decreases spontaneous glutamate release but increases spontaneous GABA release in the rat entorhinal cortex in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Changes in brain Glx in depressed bipolar patients treated with lamotrigine: A proton MRS study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Lamotrigine inhibition of glutamate release from isolated cerebrocortical nerve terminals (synaptosomes) by suppression of voltage-activated calcium channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lamotrigine | C9H7Cl2N5 | CID 3878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. Effects of lamotrigine on field potentials, propagation, and long-term potentiation in rat prefrontal cortex in multi-electrode recording - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies on the mechanism of action of the novel anticonvulsant lamotrigine (Lamictal) using primary neurological cultures from rat cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition by lamotrigine of the generation of nitric oxide in rat forebrain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of 4-aminopyridine on transmitter release in synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessment of neurotransmitter release in human iPSC-derived neuronal/glial cells: a missing in vitro assay for regulatory developmental neurotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. abcam.com [abcam.com]
- 15. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
The Neuroprotective Landscape of Lamotrigine Hydrate in Neuronal Cell Culture: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lamotrigine (B1674446), a phenyltriazine derivative, is an established anti-epileptic and mood-stabilizing agent. Beyond its clinical efficacy in these domains, a growing body of in vitro evidence elucidates its significant neuroprotective properties. This technical guide synthesizes the current understanding of lamotrigine hydrate's neuroprotective mechanisms in various neuronal cell culture models. We delve into its multifaceted modes of action, including the attenuation of excitotoxicity, mitigation of oxidative stress, and modulation of apoptotic pathways. This document provides a comprehensive overview of the quantitative effects of lamotrigine, detailed experimental protocols for assessing its neuroprotective capacity, and visual representations of the key signaling pathways involved. The compiled data and methodologies aim to equip researchers and drug development professionals with the necessary information to further explore and harness the therapeutic potential of lamotrigine in neurodegenerative and neurotoxic contexts.
Introduction
Neuronal cell death is a central pathological feature of a wide array of neurological disorders, including ischemic stroke, traumatic brain injury, and chronic neurodegenerative diseases such as Alzheimer's and Parkinson's. The complex signaling cascades leading to neuronal demise present numerous targets for therapeutic intervention. Lamotrigine has emerged as a promising neuroprotective agent due to its ability to interfere with several key pathways implicated in neuronal injury. Initially recognized for its modulation of voltage-sensitive sodium and calcium channels, research has expanded to reveal its influence on glutamate (B1630785) release, oxidative stress, and the expression of critical survival proteins like Bcl-2.[1] This guide provides an in-depth examination of the in vitro evidence supporting the neuroprotective role of lamotrigine hydrate (B1144303), with a focus on quantitative data and detailed experimental methodologies.
Mechanisms of Neuroprotection
Lamotrigine exerts its neuroprotective effects through a variety of mechanisms, primarily centered around the inhibition of excitotoxicity and the reduction of oxidative stress.
-
Inhibition of Voltage-Gated Ion Channels and Glutamate Release: Lamotrigine is a use-dependent blocker of voltage-gated sodium channels, which leads to the stabilization of presynaptic membranes and a subsequent reduction in the release of the excitatory neurotransmitter glutamate.[1] It also has inhibitory effects on L-, N-, and P-type calcium channels.[1] This reduction in glutamatergic transmission is a cornerstone of its neuroprotective action, as excessive glutamate receptor activation is a primary driver of neuronal death in many pathological conditions.
-
Attenuation of Glutamate Excitotoxicity: By limiting glutamate release, lamotrigine protects neurons from the downstream consequences of excitotoxicity, including excessive calcium influx, mitochondrial dysfunction, and activation of apoptotic pathways.[2][3]
-
Antioxidant Properties: Lamotrigine has been shown to possess direct and indirect antioxidant effects. It can reduce the production of reactive oxygen species (ROS) and enhance the activity of endogenous antioxidant systems, such as glutathione (B108866) S-transferase.[4][5]
-
Modulation of Apoptotic Pathways: A key finding is lamotrigine's ability to upregulate the anti-apoptotic protein Bcl-2.[2][6] This is achieved, in part, through the inhibition of histone deacetylases (HDACs), leading to chromatin remodeling and increased transcription of pro-survival genes.[2][3]
-
Anti-inflammatory Effects: In co-culture models, lamotrigine has been observed to modulate the activity of microglia, the resident immune cells of the central nervous system, and can attenuate the release of pro-inflammatory cytokines.[7]
Quantitative Data on Neuroprotective Effects
The following tables summarize the quantitative data from various in vitro studies investigating the neuroprotective effects of this compound.
Table 1: Lamotrigine's Efficacy Against Glutamate-Induced Excitotoxicity in Rat Cerebellar Granule Cells
| Parameter | Lamotrigine Concentration (µM) | Duration of Pretreatment | % Cell Viability (vs. Glutamate Control) | Citation |
| Cell Viability (MTT Assay) | 100 | 24 hours | ~75% | [2] |
| Cell Viability (MTT Assay) | 100 | 3-4 days | ~100% (full protection) | [2] |
| Cell Viability (MTT Assay) | 5 | 3 days | ~20% | [2] |
| Cell Viability (MTT Assay) | 25 | 3 days | ~60% | [2] |
| Cell Viability (MTT Assay) | 100 | 3 days | ~95% | [2] |
| Cell Viability (MTT Assay) | 200 | 3 days | ~95% | [2] |
Table 2: Effect of Lamotrigine on Bcl-2 Expression and Histone Acetylation in Rat Cerebellar Granule Cells
| Parameter | Lamotrigine Concentration (µM) | Duration of Treatment | Fold Increase (vs. Control) | Citation |
| Acetylated Histone H3 | 100 | 24 hours | ~1.5-fold | [2] |
| Acetylated Histone H4 | 100 | 24 hours | ~1.5-fold | [2] |
| Bcl-2 mRNA | 25 | 48 hours | Significant increase | [2] |
| Bcl-2 mRNA | 100 | 48 hours | ~2.5-fold | [2] |
| Bcl-2 Protein | 25 | 48 hours | Significant increase | [2] |
| Bcl-2 Protein | 100 | 48 hours | ~2-fold | [2] |
Table 3: Antioxidant and Anti-inflammatory Effects of Lamotrigine in Neuronal Cell Cultures
| Cell Type | Parameter | Lamotrigine Concentration (µM) | Effect | Citation |
| SH-SY5Y neuroblastoma | H₂O₂ levels (glutamate-induced) | 100 | Significant reduction | [5] |
| SH-SY5Y neuroblastoma | SOD activity (glutamate-induced) | 100 | Significant increase | [5] |
| SH-SY5Y neuroblastoma | IL-1β, IL-6, TNF-α (glutamate-induced) | 100 | Attenuation | [5] |
| Primary rat cortical cells | Glutathione S-transferase (GST) activity | Not specified | Increased | [4] |
| Astrocyte-microglia co-culture | TGF-β1 levels | High concentrations | Significant increase | [7] |
Table 4: Electrophysiological Effects of Lamotrigine on Hippocampal Neurons
| Cell Type | Parameter | Lamotrigine Concentration (µM) | Effect | Citation |
| Rat CA3 pyramidal neurons | Spontaneous GABAergic synaptic activity | 50 | Reduction in sIPSC frequency and amplitude | [8] |
| Rat CA1 pyramidal neurons | Neuronal excitability | Not specified | Decreased | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of lamotrigine's neuroprotective properties.
Primary Cerebellar Granule Cell (CGC) Culture and Glutamate Excitotoxicity Assay
-
Cell Culture:
-
Dissect cerebella from 8-day-old Sprague-Dawley rat pups.
-
Mince the tissue and incubate in 0.025% trypsin solution for 15 minutes at 37°C.
-
Add DNase I and triturate the tissue with a fire-polished Pasteur pipette.
-
Centrifuge the cell suspension and resuspend the pellet in Basal Medium Eagle (BME) supplemented with 10% fetal bovine serum, 2 mM glutamine, and 50 µg/ml gentamicin.
-
Plate the cells on poly-L-lysine-coated plates at a density of 2.5 x 10⁵ cells/cm².
-
After 24 hours, add cytosine arabinoside to a final concentration of 10 µM to inhibit the proliferation of non-neuronal cells.
-
-
Glutamate Excitotoxicity Assay:
-
Culture CGCs for 6 days in vitro (DIV).
-
Pre-treat the cells with various concentrations of this compound (e.g., 5-200 µM) for the desired duration (e.g., 1-4 days).
-
Induce excitotoxicity by adding L-glutamate to a final concentration of 100 µM for 24 hours.
-
Assess cell viability using the MTT assay.
-
Cell Viability Assessment (MTT Assay)
-
Following treatment, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well at a final concentration of 0.5 mg/ml.
-
Incubate the plates for 1-2 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals by adding an equal volume of a solution containing 50% dimethylformamide and 20% SDS, pH 4.7.
-
Read the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for Bcl-2 and Acetylated Histones
-
Lyse the cultured neurons in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bcl-2, acetylated histone H3, acetylated histone H4, or a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Quantitative Real-Time PCR (qPCR) for Bcl-2 mRNA
-
Isolate total RNA from cultured neurons using a suitable RNA extraction kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using a real-time PCR system with specific primers and probes for Bcl-2 and a reference gene (e.g., β-actin).
-
Use the 2-ΔΔCt method to calculate the relative fold change in Bcl-2 mRNA expression, normalized to the reference gene and relative to the control group.
Reactive Oxygen Species (ROS) Assay
-
Plate neuronal cells (e.g., SH-SY5Y) in a 96-well black plate.
-
After treatment with lamotrigine and/or an oxidative stressor, wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution).
-
Load the cells with a fluorescent ROS indicator, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA), by incubating for 30-60 minutes at 37°C.
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission for DCF).
Glutathione (GSH) and Glutathione S-Transferase (GST) Activity Assays
-
GSH Assay:
-
Homogenize the cell pellets in a suitable buffer.
-
Use a commercially available colorimetric or fluorometric assay kit to measure the levels of total or reduced glutathione. These assays are typically based on the reaction of GSH with a chromogenic or fluorogenic reagent.
-
-
GST Activity Assay:
-
Prepare cell lysates.
-
Use a spectrophotometric assay that measures the conjugation of 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) with GSH, catalyzed by GST.
-
Monitor the increase in absorbance at 340 nm over time.
-
Signaling Pathways and Visualizations
The neuroprotective effects of lamotrigine are mediated by a network of interconnected signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these key pathways.
Caption: Key signaling pathways modulated by Lamotrigine to exert neuroprotection.
Caption: General experimental workflow for assessing Lamotrigine's neuroprotective effects in vitro.
Conclusion and Future Directions
The in vitro data presented in this technical guide strongly support the neuroprotective properties of this compound. Its ability to act on multiple fronts—reducing excitotoxicity, combating oxidative stress, and promoting pro-survival signaling—makes it a compelling candidate for further investigation in the context of various neurological disorders. The detailed protocols provided herein offer a standardized framework for researchers to build upon, enabling more direct comparisons between studies and facilitating the exploration of lamotrigine's efficacy in different neuronal cell types and injury models.
Future research should focus on elucidating the synergistic effects of lamotrigine with other neuroprotective agents, as suggested by studies combining it with lithium or valproate.[2] Furthermore, the use of more complex in vitro models, such as organoids and microfluidic devices that recapitulate aspects of the in vivo brain environment, will be crucial in translating these promising findings into clinically relevant therapeutic strategies. A deeper understanding of the cell-type-specific effects of lamotrigine, particularly in different types of neurons and glia, will also be essential for tailoring its application to specific disease states. The continued investigation into the molecular underpinnings of lamotrigine's neuroprotective actions holds significant promise for the development of novel treatments for a range of devastating neurological conditions.
References
- 1. Reactive oxygen species induce different cell death mechanisms in cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of the mood stabilizer lamotrigine against glutamate excitotoxicity: roles of chromatin remodelling and Bcl-2 induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mood Stabilizers (Lamotrigine, Lithium, and Valproic Acid) Decrease Bipolar Disease Model (Ouabain)-Induced Oxidative Stress and Apoptosis Through the Inhibition of the TRPM2 Channel in Neuronal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mood stabilizing drugs lamotrigine and olanzapine increase expression and activity of glutathione S-transferase in primary cultured rat cerebral cortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuronal activity induces glutathione metabolism gene expression in astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Lamotrigine Attenuates Neuronal Excitability, Depresses GABA Synaptic Inhibition, and Modulates Theta Rhythms in Rat Hippocampus [mdpi.com]
An In-depth Technical Guide to the Anticonvulsant Properties of Lamotrigine Hydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lamotrigine (B1674446), a phenyltriazine derivative, is a broad-spectrum anticonvulsant medication effective in the treatment of various seizure types, including partial-onset, primary generalized tonic-clonic, and seizures associated with Lennox-Gastaut syndrome.[1][2][3] Its primary mechanism of action involves the blockade of voltage-gated sodium channels, which leads to the stabilization of presynaptic neuronal membranes and subsequent inhibition of excitatory neurotransmitter release.[4][][6] This technical guide provides a comprehensive overview of the core anticonvulsant properties of Lamotrigine hydrate (B1144303), detailing its molecular mechanisms, summarizing key quantitative data from preclinical and clinical studies, outlining relevant experimental protocols, and visualizing the associated signaling pathways and workflows.
Core Mechanism of Action
Lamotrigine's anticonvulsant activity is primarily attributed to its use- and voltage-dependent blockade of voltage-gated sodium channels (VGSCs).[7][8][9] This action stabilizes presynaptic neuronal membranes and inhibits the excessive release of excitatory amino acids, particularly glutamate (B1630785) and aspartate, which are pivotal in the initiation and propagation of seizures.[1][10][11]
Inhibition of Voltage-Gated Ion Channels
-
Voltage-Gated Sodium Channels (VGSCs): Lamotrigine preferentially binds to the inactivated state of VGSCs.[8][12] During the rapid, repetitive firing of neurons characteristic of a seizure, more sodium channels are in this inactivated state. Lamotrigine's binding prolongs this state, thereby limiting the sustained high-frequency firing of action potentials and preventing seizure spread.[13] Cryo-electron microscopy studies have revealed a dual-pocket inhibition mode for Lamotrigine on the human Nav1.7 channel, with one molecule binding in the central pore cavity and another at a site beneath the intracellular gate.[14]
-
Voltage-Gated Calcium Channels (VGCCs): In addition to its effects on sodium channels, Lamotrigine has been shown to inhibit several types of voltage-gated calcium channels, including L-, N-, and P-types.[2][10] The blockade of presynaptic N- and P/Q-type calcium channels further contributes to the reduction in glutamate release.[15]
Modulation of Neurotransmitter Release
The primary consequence of ion channel blockade is the suppression of excitatory neurotransmitter release.[4][16] By inhibiting the influx of Na+ and Ca2+ into the presynaptic terminal, Lamotrigine effectively reduces the release of glutamate.[4][16][17] Some studies also suggest that Lamotrigine may reciprocally modulate inhibitory neurotransmission by increasing the release of gamma-aminobutyric acid (GABA), although this effect is less potent than its inhibition of glutamate release.[7][10][17] Furthermore, research indicates that Lamotrigine can directly inhibit postsynaptic AMPA receptors, which would further dampen excitatory synaptic transmission.[18]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the pharmacological activity and clinical efficacy of Lamotrigine.
Table 1: Preclinical Pharmacological Data
| Parameter | Substrate/Channel | Value | Species/Model | Reference |
| ED₅₀ | Veratrine-evoked Glutamate Release | 21 µM | Rat Cortical Tissue | [4] |
| ED₅₀ | Veratrine-evoked Aspartate Release | 21 µM | Rat Cortical Tissue | [4] |
| ED₅₀ | Veratrine-evoked GABA Release | 44 µM | Rat Cortical Tissue | [4] |
| ED₅₀ | Veratrine-evoked Acetylcholine Release | 100 µM | Rat Cortical Tissue | [4] |
| Apparent Kᴅ | Inactivated-state block of VGSC (rNav1.2a) | 31.9 µM | Xenopus Oocytes | [19] |
| Inhibition | Nav1.4 Na+ Current (at 100 µM) | ~40% reduction | HEK293 Cells | [20] |
Table 2: Clinical Efficacy in Epilepsy (Add-on Therapy)
| Study Population | Outcome Measure | Result | Significance | Reference |
| Therapy-resistant partial seizures (n=10) | ≥50% seizure reduction | 60% of patients | - | [21] |
| Refractory partial seizures (n=21) | Reduction in total seizures | Statistically significant | p < 0.002 | [22] |
| Refractory partial seizures (n=21) | Reduction in partial seizures | Statistically significant | p < 0.002 | [22] |
| Refractory partial seizures (n=21) | Reduction in secondarily generalized seizures | Statistically significant | p < 0.05 | [22] |
| Resistant partial seizures | Reduction in total seizure frequency | 17% to 59% vs. placebo | - | [11] |
| Resistant partial seizures | ≥50% reduction in seizure frequency | 13% to 67% of patients | - | [11] |
| Refractory epilepsy (n=93) | Total effective rate (vs. Valproate alone) | 93.62% vs. 76.09% | p < 0.05 | [23][24] |
Table 3: Efficacy in Animal Models of Epilepsy
| Epilepsy Model | Animal | Lamotrigine Dose | Key Finding | Reference |
| Pentylenetetrazole (PTZ) Kindling | Rat | 20 mg/kg | Significantly blocked seizure development | [25] |
| Amygdala Kindling | Rat | 20 mg/kg | Demonstrated antiepileptogenic-like effects | [26] |
| Lithium-Pilocarpine (TLE) | Rat | Dose-dependent | Decreased frequency of spontaneous recurrent seizures | [15] |
| Bicuculline-induced Seizures | Mouse | 20 mg/kg | Decreased seizure intensity (p < 0.05) | [27] |
| Pentylenetetrazole-induced Seizures | Mouse | 20 mg/kg | Decreased seizure intensity (p < 0.05) | [27] |
Key Experimental Protocols
The anticonvulsant properties of Lamotrigine have been characterized through various preclinical and clinical experimental designs.
Animal Models of Epilepsy
Animal models are crucial for evaluating the anticonvulsant and potential antiepileptogenic effects of compounds like Lamotrigine.
-
Chemical Kindling (e.g., Pentylenetetrazole Model): This protocol is used to model the development of epilepsy (epileptogenesis).
-
Animal Selection: Female Wistar or Sprague-Dawley rats are commonly used.
-
Kindling Induction: Animals receive repeated intraperitoneal (i.p.) injections of a subconvulsive dose of pentylenetetrazole (PTZ), typically 35 mg/kg, every 48 hours for a set number of injections (e.g., 15 times).[25]
-
Drug Administration: To test antiepileptogenic effects, Lamotrigine (e.g., 5, 10, 20 mg/kg, i.p.) or vehicle is administered approximately 1 hour before each PTZ injection.[25]
-
Behavioral Observation: After each PTZ injection, animals are observed for a defined period (e.g., 30 minutes), and seizure activity is scored using a standardized scale (e.g., Racine's scale).
-
Washout and Re-challenge: Following the kindling phase, a washout period (e.g., 1 week) is implemented, after which animals are re-challenged with PTZ to assess the lasting impact of the drug treatment on seizure susceptibility.[25]
-
In Vitro Electrophysiology
Whole-cell patch-clamp recording in brain slices allows for the direct investigation of a drug's effect on synaptic transmission and neuronal excitability.
-
Whole-Cell Patch-Clamp Recording: This protocol is used to measure synaptic currents.
-
Slice Preparation: Young Wistar rats are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal or horizontal slices (e.g., 300-400 µm thick) containing the region of interest (e.g., hippocampus, entorhinal cortex) are prepared using a vibratome.[17][18]
-
Recording: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF. Neurons are visualized using infrared differential interference contrast (IR-DIC) microscopy. A glass micropipette filled with an internal solution is used to form a high-resistance seal ("giga-seal") with the membrane of a target neuron (e.g., a dentate gyrus granule cell).[18] The membrane patch is then ruptured to achieve the whole-cell configuration.
-
Data Acquisition: Synaptic currents, such as evoked excitatory postsynaptic currents (eEPSCs) or spontaneous/miniature EPSCs (sEPSCs/mEPSCs), are recorded using an amplifier and digitized.[17][18]
-
Drug Application: A baseline of synaptic activity is recorded. Lamotrigine is then bath-applied to the slice via the perfusion system at known concentrations (e.g., 30-100 µM), and recordings are continued to measure the drug's effect.[18]
-
Analysis: The amplitude, frequency, and kinetics of the synaptic currents before and after drug application are analyzed to determine the site of action (presynaptic vs. postsynaptic).[17][18]
-
Conclusion
Lamotrigine hydrate exerts its potent anticonvulsant effects through a well-defined, multi-faceted mechanism of action. Its primary role as a use-dependent blocker of voltage-gated sodium channels, supplemented by its inhibition of voltage-gated calcium channels, leads to a significant reduction in the release of the excitatory neurotransmitter glutamate. This presynaptic inhibition is the cornerstone of its ability to stabilize neuronal membranes and prevent the aberrant, high-frequency firing that underlies seizure activity. The quantitative data from both preclinical and clinical studies robustly support its efficacy across a range of seizure types. The experimental protocols outlined herein represent the standard methodologies used to elucidate these properties and continue to be valuable tools in the ongoing research and development of novel antiepileptic therapies.
References
- 1. Lamotrigine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. The effect of lamotrigine on epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. psychscenehub.com [psychscenehub.com]
- 8. What is the mechanism of Lamotrigine? [synapse.patsnap.com]
- 9. mdpi.com [mdpi.com]
- 10. Lamotrigine - Wikipedia [en.wikipedia.org]
- 11. Lamotrigine. A review of its pharmacological properties and clinical efficacy in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Binding of the anticonvulsant drug lamotrigine and the neurotoxin batrachotoxin to voltage-gated sodium channels induces conformational changes associated with block and steady-state activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Dual-pocket inhibition of Nav channels by the antiepileptic drug lamotrigine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antiepileptogenic Effects of Anakinra, Lamotrigine and Their Combination in a Lithium–Pilocarpine Model of Temporal Lobe Epilepsy in Rats | MDPI [mdpi.com]
- 16. Lamotrigine inhibition of glutamate release from isolated cerebrocortical nerve terminals (synaptosomes) by suppression of voltage-activated calcium channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 18. Lamotrigine inhibits postsynaptic AMPA receptor and glutamate release in the dentate gyrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Differential interactions of lamotrigine and related drugs with transmembrane segment IVS6 of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effect of lamotrigine on Na(v)1.4 voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Seven day administration of lamotrigine in epilepsy: placebo-controlled add-on trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Controlled trial of lamotrigine (Lamictal) for refractory partial seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Effect of Lamotrigine on Refractory Epilepsy: Clinical Outcomes and EEG Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Effect of lamotrigine on seizure development in a rat pentylenetetrazole kindling model - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Effects of lamotrigine and levetiracetam on seizure development in a rat amygdala kindling model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. A study of the effects of lamotrigine on mice using two convulsive tests - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Lamotrigine Hydrate's Role in Modulating GABAergic Neurotransmission
Audience: Researchers, scientists, and drug development professionals.
Abstract
Lamotrigine (B1674446), a phenyltriazine derivative, is a widely prescribed antiepileptic and mood-stabilizing agent. Its primary mechanism of action is widely accepted to be the use-dependent blockade of voltage-gated sodium channels, which subsequently suppresses the release of excitatory neurotransmitters such as glutamate (B1630785).[1][2][3] However, a growing body of evidence indicates a more complex pharmacological profile that includes significant, albeit multifaceted, modulation of the γ-aminobutyric acid (GABA) system. This technical guide provides a comprehensive review of the current literature, dissecting the intricate and sometimes contradictory role of lamotrigine in GABAergic neurotransmission. We synthesize quantitative data from key studies, detail relevant experimental protocols, and visualize the proposed molecular pathways to offer a clear perspective for researchers in neuroscience and drug development.
Introduction: Beyond Sodium Channel Blockade
The therapeutic efficacy of lamotrigine in epilepsy and bipolar disorder is predominantly attributed to its stabilizing effect on neuronal membranes via the inhibition of voltage-sensitive sodium channels.[4][5] This action preferentially targets hyperexcitable neurons, reducing the presynaptic release of glutamate and aspartate.[1] While this antiglutamatergic activity is a cornerstone of its function, the broader clinical profile of lamotrigine suggests that additional mechanisms may be at play.[6] The GABAergic system, the primary inhibitory network in the central nervous system, has emerged as a key area of investigation. However, studies have yielded conflicting results, with reports suggesting that lamotrigine can enhance, inhibit, or have no direct effect on GABAergic transmission, depending on the experimental context, brain region, and duration of administration.[7][8] This guide aims to clarify these complexities.
Presynaptic Modulation of GABA Release: A Dichotomy of Effects
Lamotrigine's influence on the direct release of GABA from presynaptic terminals is a subject of considerable debate. Evidence points towards distinct, region-specific actions.
Inhibition of GABAergic Transmission
In certain brain regions, lamotrigine appears to suppress GABA release. Studies utilizing whole-cell patch-clamp recordings in the rat basolateral amygdala have shown that lamotrigine decreases the frequency and amplitude of both spontaneous and evoked inhibitory postsynaptic currents (IPSCs).[7][9] This suggests an inhibitory action on presynaptic GABA release, possibly through modulation of presynaptic calcium influx, as the effect was observed on spontaneous, action-potential-dependent currents but not on miniature, action-potential-independent IPSCs.[7][9] Similar inhibitory effects on GABAergic transmission have been observed in the rat hippocampus.[10][11]
Enhancement of GABAergic Transmission
Conversely, compelling evidence from the rat entorhinal cortex indicates an opposite effect. In this region, lamotrigine was found to increase both the frequency and amplitude of spontaneous IPSCs, suggesting an enhancement of presynaptic GABA release.[8][12] Notably, these effects persisted in the presence of the sodium channel blocker tetrodotoxin (B1210768) (TTX), indicating a mechanism independent of the drug's primary target.[8][12] This suggests that lamotrigine may engage in a reciprocal modulation of neurotransmitter release, decreasing glutamate while increasing GABA, to dampen network hyperexcitability.[8]
Table 1: Quantitative Effects of Lamotrigine on GABAergic Synaptic Events
| Brain Region | Preparation | Lamotrigine Concentration | Effect on Spontaneous IPSCs (sIPSCs) | Effect on Evoked IPSCs (eIPSCs) | Reference |
| Basolateral Amygdala | Rat Slices | 10, 50, 100 µM | Decreased frequency and amplitude | Decreased amplitude | [7] |
| Hippocampus (DG) | Rat Slices | 100 µM | Decreased frequency, no change in amplitude | Decreased amplitude of compound IPSCs | [13] |
| Hippocampus (CA3) | Rat Slices | 50 µM | Decreased frequency and amplitude | Not Reported | [11] |
| Entorhinal Cortex | Rat Slices | Not specified | Increased frequency and amplitude | Not Reported | [8][12] |
| Hippocampus (CA1) | Rat Slices | 50 µM | No significant effect on frequency or amplitude | Not Reported | [11] |
Experimental Protocol 1: Whole-Cell Patch-Clamp Recording of IPSCs
This protocol is a generalized summary based on methodologies described for studying synaptic transmission in brain slices.[7][13]
-
Slice Preparation: A rat is anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated (95% O₂, 5% CO₂) artificial cerebrospinal fluid (aCSF). Coronal or sagittal slices (e.g., 300-400 µm thick) of the desired brain region (e.g., amygdala, hippocampus) are prepared using a vibratome. Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
Recording: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF. Neurons are visualized using an upright microscope with infrared differential interference contrast (IR-DIC) optics. Whole-cell patch-clamp recordings are made using borosilicate glass pipettes filled with an internal solution containing CsCl or Cs-gluconate to isolate GABAergic currents.
-
Data Acquisition: To record spontaneous IPSCs (sIPSCs), neurons are voltage-clamped at a holding potential of -70 mV. To record miniature IPSCs (mIPSCs), TTX (e.g., 1 µM) is added to the aCSF to block action potentials. For evoked IPSCs (eIPSCs), a stimulating electrode is placed near the recorded neuron to elicit synaptic responses.
-
Drug Application: A stable baseline of synaptic activity is recorded for several minutes. Lamotrigine is then bath-applied at the desired concentration, and recordings continue to observe the drug's effect. A washout period follows to check for reversibility.
-
Analysis: The frequency, amplitude, and kinetics (rise and decay times) of the recorded currents are analyzed using appropriate software (e.g., Clampfit, Mini Analysis). Statistical comparisons are made between baseline, drug application, and washout conditions.
Chronic Administration and Cerebral GABA Concentrations
While acute effects on GABA release are variable, studies on chronic lamotrigine administration consistently point towards an elevation of overall cerebral GABA levels. This suggests that longer-term neuroplastic adaptations may be a key component of lamotrigine's mechanism.
Human studies using in vivo magnetic resonance spectroscopy (MRS) have demonstrated that while a single dose of lamotrigine does not alter GABA concentrations, chronic treatment (4 weeks) significantly increases cerebral GABA levels by approximately 25-26%.[14][15] These findings are corroborated by preclinical studies. Chronic treatment in rats for 90 days resulted in a 25% increase in hippocampal GABA levels, accompanied by increased activity of glutamate decarboxylase and GABA transaminase, the key enzymes for GABA synthesis and degradation, respectively, indicating an increased GABA turnover.[16] Furthermore, acute administration of lamotrigine in rats was shown to significantly elevate GABA concentrations in the cerebrospinal fluid.[6]
Table 2: Effect of Lamotrigine Administration on Cerebral GABA Concentrations
| Subject | Method | Dosage / Duration | Brain Region | Percent Increase in GABA | Reference |
| Healthy Humans | MRS | 7.1 mg/kg/day for 4 weeks | Occipital Region | 26% | [14] |
| Healthy Humans | MRS | Target dose achieved at 4 weeks | Occipital Region | 25% | [15] |
| Rats | Enzyme Activity Assays | 10 mg/kg/day for 90 days | Hippocampus | 25% | [16] |
| Rats | Microdialysis | 20 mg/kg (acute) | Cerebrospinal Fluid | Significant elevation | [6] |
Experimental Protocol 2: In Vivo Magnetic Resonance Spectroscopy (MRS) for GABA Measurement
This protocol is a generalized summary based on the methodology described in human studies.[14][15]
-
Subject Preparation: Healthy adult volunteers are recruited. A baseline MRS scan is performed to measure initial cerebral GABA concentrations. Subjects are then administered lamotrigine, with the dose titrated up over a period of several weeks to a target therapeutic level (e.g., ~7 mg/kg/day).
-
MRS Acquisition: Subjects are positioned in a high-field MRI scanner (e.g., 4.1-T). GABA measurements are acquired from a specific volume of interest (VOI), such as a 13.5 mL volume in the occipital region. A spectral editing technique, such as J-difference editing (e.g., MEGA-PRESS), is used to resolve the GABA signal from overlapping, more abundant metabolites like creatine (B1669601) and N-acetylaspartate.
-
Scanning Protocol: The protocol involves acquiring a series of scans with frequency-selective editing pulses applied at specific frequencies to manipulate the J-coupling of the GABA protons. By subtracting the signals from these different scans, the overlapping resonances are cancelled out, leaving the edited GABA signal.
-
Data Processing and Quantification: The acquired spectra are processed using specialized software. The GABA peak is integrated and quantified, typically by referencing it to an internal standard like the unsuppressed water signal or another stable metabolite like creatine.
-
Follow-up Scans: MRS scans are repeated at specific intervals during the drug titration period (e.g., 2 weeks) and once the target dose is reached (e.g., 4 weeks) to measure changes in GABA concentration from baseline.
Postsynaptic and Genomic Mechanisms
Lamotrigine's interaction with the GABAergic system is not limited to presynaptic effects. While it exhibits very weak direct binding to GABA-A or GABA-B receptors in laboratory assays (IC50 > 100 µM), it may induce longer-term postsynaptic changes.[1][3][17]
A key finding demonstrated that chronic treatment of primary cultured rat hippocampal cells with lamotrigine (0.1 mM for one week) led to an increased gene expression of the GABA-A receptor β3 subunit.[18] This was confirmed by both cDNA array and Northern blotting analysis. Upregulation of specific GABA-A receptor subunits could alter the function and sensitivity of postsynaptic GABAergic signaling, potentially contributing to a long-term stabilization of inhibitory tone in the brain.
Table 3: Lamotrigine Binding Affinity and Gene Expression Effects
| Target | Method | Lamotrigine Concentration | Result | Reference |
| GABA-A/B Receptors | Radioligand Binding Assay | >100 µM | Weak binding (IC50 > 100 µM) | [3][17] |
| GABA-A Receptor β3 Subunit | cDNA Array / Northern Blot | 0.1 mM (chronic) | Increased gene expression | [18] |
Experimental Protocol 3: cDNA Array for Gene Expression Profiling
This protocol is a generalized summary based on the methodology described for analyzing lamotrigine's effects on gene expression.[18]
-
Cell Culture and Treatment: Primary hippocampal cells are cultured from rat embryos. The cells are maintained in culture for a specified period before being treated. One group of cells serves as a control, while the experimental group is treated with lamotrigine (e.g., 0.1 mM) for an extended period (e.g., one week).
-
RNA Isolation: After treatment, total RNA is isolated from both the control and lamotrigine-treated cells using a standard method like TRIzol extraction. The quality and quantity of the RNA are assessed.
-
cDNA Probe Synthesis: The isolated total RNA is reverse-transcribed into cDNA. During this process, a radiolabeled nucleotide (e.g., ³²P-dATP) is incorporated to create a labeled cDNA probe.
-
Hybridization: The labeled cDNA probes (one from control cells, one from treated cells) are hybridized to separate, identical cDNA array membranes. These membranes are spotted with hundreds or thousands of known gene sequences. The probe binds (hybridizes) to its complementary gene sequence on the membrane.
-
Signal Detection and Analysis: The membranes are washed to remove unbound probe and then exposed to a phosphor screen or X-ray film to detect the radioactive signal. The intensity of the signal at each spot is proportional to the expression level of that gene. The signal intensities from the control and treated membranes are compared to identify genes that are upregulated or downregulated by lamotrigine.
-
Validation: Genes identified as being significantly altered on the array (e.g., GABA-A receptor β3 subunit) are typically validated using a more targeted technique, such as Northern blotting or quantitative PCR (qPCR).
Synthesis and Conclusion
The role of lamotrigine in modulating GABAergic neurotransmission is not one of a primary, direct agonist or antagonist. Instead, its effects are complex, state-dependent, and appear to differ significantly between acute and chronic administration.
-
Primary Action: The foundational mechanism remains the inhibition of voltage-gated sodium channels and the subsequent reduction of glutamate release.[1]
-
Acute GABAergic Effects: The acute effects on GABA release are inconsistent across brain regions, with evidence for both suppression (amygdala) and enhancement (entorhinal cortex).[7][12] This suggests that lamotrigine's net effect on the excitation/inhibition balance may be highly circuit-specific. The drug is generally less potent in inhibiting GABA release than glutamate release.[10]
-
Chronic GABAergic Effects: A more consistent picture emerges with chronic treatment, where lamotrigine leads to a significant increase in overall cerebral GABA concentrations in both rats and humans.[14][16] This is likely a homeostatic, adaptive response to the sustained reduction in excitatory transmission.
-
Genomic/Postsynaptic Effects: Chronic exposure may also trigger adaptive changes at the genomic level, such as the upregulation of specific GABA-A receptor subunits, which could serve to enhance inhibitory tone over the long term.[18]
For drug development professionals and researchers, this indicates that lamotrigine's therapeutic profile cannot be understood by its primary mechanism alone. The long-term, adaptive changes in the GABAergic system likely play a crucial role in its sustained efficacy as a mood stabilizer and anticonvulsant. Future research should focus on elucidating the signaling pathways that link the primary antiglutamatergic effects of lamotrigine to the observed long-term enhancements in GABAergic tone.
References
- 1. Lamotrigine - Wikipedia [en.wikipedia.org]
- 2. Lamotrigine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. droracle.ai [droracle.ai]
- 5. What is the mechanism of Lamotrigine? [synapse.patsnap.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Lamotrigine reduces spontaneous and evoked GABAA receptor-mediated synaptic transmission in the basolateral amygdala: implications for its effects in seizure and affective disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 9. go.drugbank.com [go.drugbank.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. The anticonvulsant, lamotrigine decreases spontaneous glutamate release but increases spontaneous GABA release in the rat entorhinal cortex in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Revisiting the Lamotrigine-Mediated Effect on Hippocampal GABAergic Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 14. neurology.org [neurology.org]
- 15. ClinPGx [clinpgx.org]
- 16. Chronic lamotrigine treatment increases rat hippocampal GABA shunt activity and elevates cerebral taurine levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Lamotrigine | C9H7Cl2N5 | CID 3878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Lamotrigine increases gene expression of GABA-A receptor beta3 subunit in primary cultured rat hippocampus cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Properties and Solubility of Lamotrigine Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lamotrigine (B1674446), chemically known as 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine, is an established antiepileptic drug from the phenyltriazine class.[1][2][3] It is widely utilized for treating various seizure types, including partial seizures and generalized seizures of Lennox-Gastaut syndrome, and as a mood stabilizer in bipolar I disorder.[1][2][3][4] Understanding the physicochemical and solubility characteristics of an active pharmaceutical ingredient (API) like lamotrigine is fundamental for drug development, from preformulation studies to dosage form design and ensuring bioavailability.[5][6] Lamotrigine is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability and low, pH-dependent solubility.[4][7][8] This guide provides an in-depth overview of the core physicochemical properties and solubility profile of lamotrigine hydrate (B1144303), complete with experimental methodologies and visual representations of its mechanism of action.
Physicochemical Properties of Lamotrigine
Lamotrigine is a white to pale cream-colored powder.[4][9] Its fundamental physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Name | 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine | [9][10][11] |
| Molecular Formula | C₉H₇Cl₂N₅ | [4][10][11] |
| Molecular Weight | 256.09 g/mol | [1][4][10] |
| Appearance | White to pale cream-colored powder/crystallization | [4][9][10][12] |
| Melting Point | 214°C to 220°C | [1][9][10][11] |
| pKa | 5.7 | [1][4][9][10] |
| LogP (Octanol/Water) | 1.19 at pH 7.6; 1.93 | [2][10][13] |
| BCS Classification | Class II | [4][7][8][14] |
| Hygroscopicity | Non-hygroscopic | [10] |
| Polymorphism | Solvated and hydrated forms are reported | [10] |
Solubility Profile
Lamotrigine's solubility is a critical factor influencing its dissolution and absorption. As a weak base with a pKa of 5.7, it exhibits pH-dependent solubility.[4][13] It is very slightly soluble in water but shows increased solubility in acidic conditions.[4][15]
| Solvent/Medium | Temperature | Solubility | Source(s) |
| Water | 25°C | 0.17 mg/mL | [4][9][13] |
| 0.1 M HCl | 25°C | 2.87 - 4.1 mg/mL | [4][9][10] |
| 0.01 N HCl | - | 2.74 mg/mL | [10] |
| 0.001 N HCl | - | 0.44 mg/mL | [10] |
| Ethanol | - | ~2 mg/mL | [16] |
| DMSO | - | ~10 mg/mL | [16] |
| Dimethylformamide (DMF) | - | ~10 mg/mL | [16] |
| DMSO:PBS (pH 7.2) (1:1) | - | ~0.5 mg/mL | [16] |
Mechanism of Action: Neuronal Membrane Stabilization
The primary therapeutic effect of lamotrigine is derived from its ability to stabilize neuronal membranes.[][18] It achieves this by blocking voltage-sensitive sodium channels, which in turn inhibits the release of excitatory neurotransmitters, most notably glutamate (B1630785).[][18][19] This action reduces neuronal hyperexcitability, which is a key factor in both epileptic seizures and mood instability in bipolar disorder.[18][20]
Caption: Mechanism of action of Lamotrigine in inhibiting glutamate release.
Experimental Protocols
The determination of the physicochemical and solubility properties of an API like lamotrigine involves a range of standard analytical techniques.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a traditional and reliable technique for determining equilibrium solubility.[21]
-
Preparation : An excess amount of lamotrigine hydrate is added to a known volume of the solvent (e.g., water, buffer of specific pH) in a sealed flask.
-
Equilibration : The flask is agitated in a temperature-controlled environment (e.g., a shaking water bath at 25°C or 37°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[15]
-
Separation : After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the solution via centrifugation or filtration (e.g., using a 0.22 μm filter).[22]
-
Analysis : The concentration of lamotrigine in the clear supernatant or filtrate is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[15][22]
-
Solid Phase Confirmation : The residual solid is often analyzed (e.g., by XRPD) to confirm that no phase transformation or degradation has occurred during the experiment.[22][23]
Caption: General experimental workflow for the Shake-Flask solubility method.
Physicochemical Characterization
A comprehensive characterization of the solid-state properties of lamotrigine is crucial for quality control and formulation development.[5]
-
Differential Scanning Calorimetry (DSC) : This thermoanalytical technique is used to determine the melting point and identify polymorphic forms by measuring the difference in heat flow into a sample and a reference as a function of temperature.
-
Thermogravimetric Analysis (TGA) : TGA measures the change in mass of a sample as a function of temperature or time. It is used to assess thermal stability and determine the presence of water or residual solvents in this compound.
-
X-ray Powder Diffraction (XRPD) : XRPD is a primary technique for characterizing the crystalline nature of a substance. It provides a unique diffraction pattern for each crystalline form (polymorph), allowing for identification and quality control.[24]
-
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify the functional groups present in the lamotrigine molecule. It provides a characteristic "fingerprint" spectrum that can be used for identification and to study drug-excipient interactions.[5]
-
pKa Determination : The acid dissociation constant (pKa) is typically determined using potentiometric titration or UV-spectrophotometry, where changes in the UV spectrum of lamotrigine are measured as a function of pH.
Conclusion
The physicochemical properties of this compound, particularly its identity as a BCS Class II compound with low, pH-dependent solubility, are defining characteristics for its development and clinical application. Its weak base nature dictates higher solubility in acidic environments, a critical consideration for oral dosage form design and predicting its behavior in the gastrointestinal tract. The established methodologies for characterizing its solid-state properties and solubility are essential for ensuring consistent quality, stability, and bioavailability of the final drug product. A thorough understanding of these fundamental properties allows researchers and developers to devise effective formulation strategies, such as solid dispersions or salt formation, to enhance dissolution and optimize therapeutic performance.[8][15][25]
References
- 1. Lamotrigine | C9H7Cl2N5 | CID 3878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Lamotrigine CAS#: 84057-84-1 [m.chemicalbook.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. labinsights.nl [labinsights.nl]
- 6. pharmainventor.com [pharmainventor.com]
- 7. Biopharmaceutic Risk Assessment of Brand and Generic Lamotrigine Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lamotrigine [drugfuture.com]
- 10. View of Physicochemical Properties of Lamotrigine and its Compatibility with Various Inactive Ingredients to Formulate Lamotrigine Orally Disintegrating Tablets [ijpba.info]
- 11. Lamotrigine, 98% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 12. Lamotrigine CAS 84057-84-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 13. Comparison of Dissolution Profiles and Serum Concentrations of Two Lamotrigine Tablet Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Enhancement of Solubility of Lamotrigine by Solid Dispersion and Development of Orally Disintegrating Tablets Using 32 Full Factorial Design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. What is the mechanism of Lamotrigine? [synapse.patsnap.com]
- 19. researchgate.net [researchgate.net]
- 20. droracle.ai [droracle.ai]
- 21. lup.lub.lu.se [lup.lub.lu.se]
- 22. Comparative Analysis of Physicochemical Properties for Three Crystal Forms of Cordycepin and Their Interconversion Relationship [mdpi.com]
- 23. 2024.sci-hub.se [2024.sci-hub.se]
- 24. Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Lamotrigine Hydrate and its Interaction with the Glutamatergic System: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lamotrigine (B1674446), a phenyltriazine derivative, is a widely utilized antiepileptic and mood-stabilizing agent. Its therapeutic efficacy is largely attributed to the modulation of neuronal excitability. A significant body of evidence points towards the glutamatergic system as a primary target of lamotrigine's action. This technical guide provides an in-depth analysis of the available scientific literature concerning the effects of lamotrigine hydrate (B1144303) on the components of the glutamatergic synapse, with a particular focus on its indirect influence on excitatory amino acid transporters (EAATs). While direct modulation of EAATs by lamotrigine is not supported by current evidence, its profound impact on glutamate (B1630785) release and postsynaptic signaling has significant implications for the overall function of these transporters. This paper will detail the established mechanisms of action, present quantitative data from key studies, outline relevant experimental methodologies, and visualize the involved pathways.
Introduction
Glutamate is the principal excitatory neurotransmitter in the central nervous system, and its synaptic concentration is tightly regulated to prevent excitotoxicity. This regulation is primarily managed by a family of high-affinity excitatory amino acid transporters (EAATs) located on both neurons and glial cells. Dysregulation of glutamatergic neurotransmission is implicated in the pathophysiology of epilepsy and bipolar disorder. Lamotrigine's therapeutic success in these conditions has prompted extensive research into its molecular mechanisms. This whitepaper synthesizes the current understanding of how lamotrigine interfaces with the glutamatergic system, with a specific focus on its effects on glutamate release and its subsequent, indirect impact on EAAT function.
Established Mechanisms of Action
The primary mechanism by which lamotrigine exerts its effects on the glutamatergic system is through the inhibition of glutamate release from presynaptic terminals.[1][2][3] This is a consequence of its action on voltage-gated ion channels.
Blockade of Voltage-Gated Sodium Channels
Lamotrigine produces a state- and use-dependent blockade of voltage-gated sodium channels (VGSCs).[1][2] It preferentially binds to the inactivated state of the channel, thereby stabilizing it and reducing the number of channels available to open in response to depolarization. This action dampens the sustained high-frequency firing of neurons that is characteristic of seizure activity, and in turn, reduces the release of glutamate.
Inhibition of Voltage-Gated Calcium Channels
In addition to its effects on VGSCs, lamotrigine has been shown to inhibit certain subtypes of voltage-gated calcium channels (VGCCs), including N- and P-type channels.[1][2] The influx of calcium through these channels is a critical step in the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters. By inhibiting VGCCs, lamotrigine further curtails the release of glutamate.
Postsynaptic Effects
Some studies have reported a direct, albeit weak, inhibitory effect of lamotrigine on postsynaptic α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[4][5] This action would contribute to the reduction of excitatory neurotransmission.
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effects of lamotrigine on various components of the glutamatergic and other neurotransmitter systems.
| Parameter | System/Assay | Lamotrigine Concentration | Effect | Reference |
| Inhibition of AMPA-induced currents | Whole-cell patch-clamp on dentate gyrus granule cells | 30-100 µM | ~10% reduction in current amplitude | [4][5] |
| Inhibition of 4-aminopyridine-evoked glutamate release | Cerebrocortical synaptosomes | Concentration-dependent | Inhibition of release | [6] |
| Inhibition of veratrine-evoked glutamate and aspartate release | Rat cerebral cortex slices | ED50: 21 µM for both | Inhibition of release |
| Transporter | System | IC50 Value | Reference |
| Serotonin (5-HT) Transporter | Human platelets | 240 µM | [7] |
| Serotonin (5-HT) Transporter | Rat brain synaptosomes | 474 µM | [7] |
| Norepinephrine Transporter | Rat brain synaptosomes | 239 µM | [7] |
| Dopamine Transporter | Rat brain synaptosomes | 322 µM | [7] |
Effect on Excitatory Amino Acid Transporters (EAATs)
Current scientific literature does not provide evidence for a direct modulatory effect of lamotrigine on the function of excitatory amino acid transporters (EAATs). Studies investigating the effects of lamotrigine on glial cells, which are rich in EAATs, have not demonstrated significant alterations in proteins associated with glutamate transport, such as connexin 43.[8][9]
However, by significantly reducing the presynaptic release of glutamate, lamotrigine indirectly affects EAAT function. The primary role of EAATs is to clear glutamate from the synaptic cleft to terminate the synaptic signal and prevent excitotoxicity. A reduction in the amount of glutamate released into the synapse will necessarily lead to a decrease in the substrate available for EAATs, thereby altering their transport kinetics and overall contribution to synaptic homeostasis.
Experimental Protocols
The following are descriptions of key experimental methodologies used to elucidate the mechanism of action of lamotrigine.
Whole-Cell Patch-Clamp Recording
This electrophysiological technique is used to measure ion currents across the membrane of a single neuron.
-
Objective: To measure the effect of lamotrigine on voltage-gated sodium and calcium currents, as well as postsynaptic AMPA and NMDA receptor-mediated currents.
-
Methodology:
-
Brain Slice Preparation: Animals (typically rats) are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal or sagittal slices of a specific brain region (e.g., hippocampus, cortex) are prepared using a vibratome.
-
Recording: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF. A glass micropipette filled with an internal solution is brought into contact with the membrane of a target neuron. A high-resistance "gigaohm" seal is formed, and the membrane patch is ruptured to achieve the whole-cell configuration.
-
Data Acquisition: In voltage-clamp mode, the membrane potential is held constant, and the currents flowing through ion channels are recorded. In current-clamp mode, the current is injected, and changes in membrane potential are measured. Lamotrigine is applied to the bath at known concentrations, and the resulting changes in currents or membrane potential are recorded and analyzed.[4][10]
-
Synaptosome Preparation and Glutamate Release Assay
This biochemical technique is used to study neurotransmitter release from isolated nerve terminals.
-
Objective: To measure the effect of lamotrigine on the release of glutamate from presynaptic terminals.
-
Methodology:
-
Synaptosome Preparation: Brain tissue is homogenized in a buffered sucrose (B13894) solution. The homogenate is then subjected to differential centrifugation to isolate the synaptosomal fraction, which contains resealed nerve terminals.
-
Glutamate Release Assay: Synaptosomes are pre-loaded with a marker (e.g., radiolabeled glutamate or a fluorescent dye). They are then stimulated with a depolarizing agent (e.g., high potassium concentration or a chemical like 4-aminopyridine) in the presence or absence of lamotrigine. The amount of released marker in the supernatant is measured using scintillation counting or fluorometry.[6]
-
In Vivo Microdialysis
This technique is used to measure the extracellular concentrations of neurotransmitters in the brain of a freely moving animal.
-
Objective: To determine the effect of systemic administration of lamotrigine on extracellular glutamate levels in specific brain regions.
-
Methodology:
-
Probe Implantation: A microdialysis probe is stereotactically implanted into the brain region of interest of an anesthetized animal.
-
Perfusion and Sampling: The probe is perfused with a physiological solution at a slow, constant rate. Small molecules, including neurotransmitters, diffuse across the semipermeable membrane of the probe and are collected in the dialysate.
-
Analysis: The collected dialysate samples are analyzed using techniques such as high-performance liquid chromatography (HPLC) to quantify the concentration of glutamate and other neurochemicals. Lamotrigine is administered systemically, and changes in extracellular glutamate levels are monitored over time.
-
Visualizations
Signaling Pathway of Lamotrigine's Action on the Glutamatergic Synapse
Caption: Lamotrigine's primary mechanism of action.
Experimental Workflow for Assessing Lamotrigine's Effect on Glutamate Release
Caption: Workflow for studying lamotrigine's effects.
Conclusion
The therapeutic effects of lamotrigine hydrate in epilepsy and bipolar disorder are well-established and are primarily mediated through its modulation of the glutamatergic system. The core mechanism involves the inhibition of presynaptic glutamate release via the blockade of voltage-gated sodium and calcium channels. While this action has a profound downstream effect on the entire glutamatergic synapse, including the activity of excitatory amino acid transporters, there is currently no compelling evidence to suggest a direct interaction between lamotrigine and EAATs. Future research could explore potential subtle or indirect regulatory effects of long-term lamotrigine treatment on the expression or localization of EAAT subtypes. However, based on the existing literature, the focus for drug development and mechanistic understanding should remain on lamotrigine's role as a potent inhibitor of presynaptic glutamate release.
References
- 1. Lamotrigine - Wikipedia [en.wikipedia.org]
- 2. Understanding Lamotrigine’s Role in the CNS and Possible Future Evolution | MDPI [mdpi.com]
- 3. Understanding Lamotrigine’s Role in the CNS and Possible Future Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lamotrigine inhibits postsynaptic AMPA receptor and glutamate release in the dentate gyrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lamotrigine inhibition of glutamate release from isolated cerebrocortical nerve terminals (synaptosomes) by suppression of voltage-activated calcium channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lamotrigine inhibits monoamine uptake in vitro and modulates 5-hydroxytryptamine uptake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. physiciansweekly.com [physiciansweekly.com]
- 10. Lamotrigine Attenuates Neuronal Excitability, Depresses GABA Synaptic Inhibition, and Modulates Theta Rhythms in Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Lamotrigine Hydrate in a Rat Kindling Model
These application notes provide a detailed experimental protocol for investigating the effects of Lamotrigine (B1674446) hydrate (B1144303) in a pentylenetetrazole (PTZ)-induced kindling model in rats. This model is a well-established preclinical tool for studying epileptogenesis and evaluating the efficacy of potential antiepileptic drugs.
Core Audience
This document is intended for researchers, scientists, and drug development professionals actively involved in epilepsy research and the preclinical assessment of anticonvulsant therapies.
Introduction
Kindling is a phenomenon where repeated sub-convulsive stimuli, either chemical or electrical, lead to the progressive development of full-blown seizures. The pentylenetetrazole (PTZ) kindling model is a widely used chemical kindling method that mimics aspects of temporal lobe epilepsy in humans. Lamotrigine, a broad-spectrum antiepileptic drug, is known to exert its effects primarily by blocking voltage-gated sodium channels, which in turn inhibits the release of the excitatory neurotransmitter glutamate.[1][][3][4][5] This protocol outlines the methodology to assess the anticonvulsant and potential antiepileptogenic properties of Lamotrigine in PTZ-kindled rats.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of Lamotrigine in a rat kindling model.
Table 1: Lamotrigine Dosing and Administration in PTZ Kindling Model
| Parameter | Details | Reference |
| Drug | Lamotrigine (LTG) | [6][7] |
| Dosages | 5, 10, and 20 mg/kg | [6][7] |
| Route of Administration | Intraperitoneal (i.p.) | [8] |
| Pre-treatment Time | 1 hour before PTZ injection | [6][7] |
| Vehicle Control | 0.5% methylcellulose | [9] |
Table 2: Pentylenetetrazole (PTZ) Kindling Protocol Parameters
| Parameter | Details | Reference |
| Kindling Agent | Pentylenetetrazole (PTZ) | [6][7][10] |
| Dosage | 30-35 mg/kg | [6][7][11][12] |
| Route of Administration | Intraperitoneal (i.p.) | [11] |
| Frequency | Once every other day | [6][7] |
| Duration | 15 injections (for kindling acquisition) | [6][7] |
Table 3: Observed Effects of Lamotrigine on Seizure Parameters
| Lamotrigine Dose (mg/kg) | Effect on Seizure Stage | Effect on Generalized Seizure Duration | Effect on Hippocampal Neuronal Damage | Reference |
| 5 | No significant effect on development | - | Not alleviated | [6][7] |
| 10 | Intermittent inhibition in later stages | Significantly shorter | Not alleviated | [6][7] |
| 20 | Significantly blocked seizure development (stages 1-3) | Significantly shorter | Not alleviated | [6][7] |
Experimental Protocols
This section provides a detailed methodology for the PTZ-induced kindling model and the assessment of Lamotrigine's effects.
Materials and Reagents
-
Lamotrigine hydrate
-
Pentylenetetrazole (PTZ)
-
0.9% Saline solution
-
Vehicle for Lamotrigine (e.g., 0.5% methylcellulose)
-
Syringes and needles for intraperitoneal injections
Animal Model
-
Species: Female or Male Wistar or Sprague-Dawley rats[11][13]
-
Weight: 275-300 g[13]
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle, and free access to food and water.
-
Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week before the start of the experiment.
Experimental Groups
-
Vehicle Control + Saline: Administered vehicle and saline.
-
Vehicle Control + PTZ: Administered vehicle and PTZ to induce kindling.
-
Lamotrigine (5 mg/kg) + PTZ: Administered 5 mg/kg Lamotrigine and PTZ.
-
Lamotrigine (10 mg/kg) + PTZ: Administered 10 mg/kg Lamotrigine and PTZ.
-
Lamotrigine (20 mg/kg) + PTZ: Administered 20 mg/kg Lamotrigine and PTZ.
Kindling Procedure
-
On alternate days, administer the assigned dose of Lamotrigine or vehicle via intraperitoneal (i.p.) injection.
-
One hour after the Lamotrigine/vehicle injection, administer PTZ (30-35 mg/kg, i.p.) or saline.[6][7][11][12]
-
Immediately after the PTZ/saline injection, place the rat in an observation chamber and record its behavior for 30 minutes.
-
Score the seizure activity using Racine's scale (see Table 4).
-
Repeat this procedure for a total of 15 PTZ injections. An animal is considered fully kindled after exhibiting a stage 4 or 5 seizure on three consecutive PTZ administrations.
Table 4: Racine's Scale for Seizure Scoring
| Stage | Behavioral Manifestation |
| 0 | No response |
| 1 | Mouth and facial movements |
| 2 | Head nodding |
| 3 | Forelimb clonus |
| 4 | Rearing with forelimb clonus |
| 5 | Rearing and falling with generalized tonic-clonic seizures |
Washout and Re-challenge Phase (Optional)
To assess the antiepileptogenic effect of Lamotrigine, a washout period can be included.
-
After the 15th PTZ injection, cease all treatments for a one-week washout period.[6][7]
-
Following the washout period, administer PTZ (35 mg/kg, i.p.) alone to all groups once every other day for three additional sessions.[6][7]
-
Record seizure scores during these re-challenge sessions.
Data Analysis
-
Compare the mean seizure scores and the duration of generalized seizures between the different experimental groups.
-
Statistical analysis can be performed using appropriate methods such as ANOVA followed by post-hoc tests.
-
A p-value of less than 0.05 is typically considered statistically significant.
Visualizations
Signaling Pathway of Lamotrigine's Anticonvulsant Action
References
- 1. go.drugbank.com [go.drugbank.com]
- 3. droracle.ai [droracle.ai]
- 4. What is the mechanism of Lamotrigine? [synapse.patsnap.com]
- 5. Lamotrigine - Wikipedia [en.wikipedia.org]
- 6. Effect of lamotrigine on seizure development in a rat pentylenetetrazole kindling model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of lamotrigine on seizure development in a rat pentylenetetrazole kindling model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of antiseizure drug efficacy and tolerability in the rat lamotrigine‐resistant amygdala kindling model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lamotrigine-resistant corneal-kindled mice: A model of pharmacoresistant partial epilepsy for moderate-throughput drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. archepilepsy.org [archepilepsy.org]
- 11. Lamotrigine Decreased Hippocampal Damage and Improved Vascular Risk Markers in a Rat Model of Pentylenetetrazole Induced Kindling Seizure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of a lamotrigine-resistant kindled model of epilepsy in mice: evaluation of drug resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lamotrigine-Resistant Amygdala Kindling Model (rat) [panache.ninds.nih.gov]
Application Notes and Protocols for In Vivo Microdialysis to Measure Lamotrigine's Effects on Neurotransmitters
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lamotrigine (B1674446) is an anticonvulsant and mood-stabilizing drug widely used in the treatment of epilepsy and bipolar disorder. Its primary mechanism of action is the blockade of voltage-sensitive sodium channels, which stabilizes presynaptic neuronal membranes and inhibits the release of excitatory neurotransmitters, most notably glutamate (B1630785).[1][2][3][4] Additionally, lamotrigine has been shown to modulate the release of other neurotransmitters, including the inhibitory neurotransmitter γ-aminobutyric acid (GABA), and monoamines such as dopamine (B1211576) and serotonin (B10506).[5][6][7] In vivo microdialysis is a powerful technique that allows for the continuous sampling and measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals, providing crucial insights into the neurochemical effects of pharmacological agents like lamotrigine.[8]
These application notes provide a comprehensive overview and detailed protocols for utilizing in vivo microdialysis to investigate the effects of lamotrigine on neurotransmitter systems.
Key Neurotransmitter Effects of Lamotrigine
Glutamate and Aspartate
Lamotrigine's most well-established effect is the inhibition of glutamate and aspartate release.[1][5] By blocking voltage-gated sodium channels, lamotrigine reduces the influx of sodium ions that leads to neuronal depolarization and subsequent neurotransmitter release.[1][2][4] This action is thought to be the primary mechanism behind its anticonvulsant and mood-stabilizing properties. In vivo microdialysis studies have confirmed that lamotrigine can significantly attenuate the ischemia-induced surge in glutamate release.[7]
GABA
The effect of lamotrigine on GABAergic neurotransmission is more complex. While some in vitro studies have suggested a reduction in GABA release at higher concentrations, several in vivo studies have demonstrated an increase in extracellular GABA levels following lamotrigine administration.[5][9][10] Chronic treatment with lamotrigine has been shown to increase hippocampal GABA levels and turnover.[11] One study in healthy human volunteers reported a significant increase in cerebral GABA concentrations after four weeks of lamotrigine treatment.[10][12] The precise mechanism for this GABAergic modulation is still under investigation but may be an indirect consequence of its effects on glutamatergic systems or other cellular targets.[9]
Dopamine and Serotonin
Lamotrigine's influence on dopamine and serotonin is nuanced, with differing effects observed between acute and chronic administration. Acute administration of lamotrigine has been shown to decrease extracellular levels of both dopamine and serotonin in the hippocampus of freely moving rats.[6][7] In contrast, chronic treatment has been associated with an initial, transient increase in the extracellular concentrations of these monoamines.[6][7][13] These findings suggest that the short-term and long-term effects of lamotrigine on dopaminergic and serotonergic systems may be distinct.
Data Presentation: Quantitative Effects of Lamotrigine on Neurotransmitters
The following tables summarize the quantitative data on the effects of lamotrigine on key neurotransmitters as measured by in vivo microdialysis and other techniques.
| Neurotransmitter | Brain Region | Animal Model/Subject | Lamotrigine Administration | Effect on Extracellular Levels | Reference |
| Glutamate | Forebrain | Gerbil (Ischemia Model) | Acute (20 min pre-ischemia) | Significant attenuation of ischemia-induced surge | [7] |
| GABA | Hippocampus | Rat | Chronic (90 days, 10 mg/kg/day) | ▲ 25% increase in hippocampal level | [11] |
| GABA | Cerebrum (Occipital Region) | Healthy Human Volunteers | Chronic (4 weeks, target doses) | ▲ 25% increase | [10][12] |
| Dopamine (DA) | Hippocampus | Rat | Acute (10 and 20 mg/kg) | ▼ Dose-dependent decrease | [7] |
| Dopamine (DA) | Hippocampus | Rat | Chronic (5 mg/kg, twice daily) | ▲ Significant increase after 2-7 days, returning to baseline thereafter | [7] |
| Serotonin (5-HT) | Hippocampus | Rat | Acute (10 and 20 mg/kg) | ▼ Decrease | [7] |
| Serotonin (5-HT) | Hippocampus | Rat | Chronic (5 mg/kg, twice daily) | ▲ Significant increase up to 14 days, returning to baseline by 21 days | [7] |
Mandatory Visualizations
Lamotrigine's Proposed Signaling Pathway
Caption: Proposed mechanism of Lamotrigine's effect on neurotransmitter release.
Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for a typical in vivo microdialysis experiment.
Experimental Protocols
Protocol 1: In Vivo Microdialysis in Rodents
This protocol provides a generalized procedure for in vivo microdialysis in rodents to measure neurotransmitter changes following lamotrigine administration.
1. Materials and Reagents:
-
Animals: Adult male Sprague-Dawley rats (250-300g) or C57BL/6 mice (25-30g).
-
Microdialysis Probes: Commercially available or custom-made concentric probes with a semi-permeable membrane (e.g., 2-4 mm length, 20 kDa MWCO).
-
Guide Cannula: Sized to fit the microdialysis probes.
-
Stereotaxic Apparatus: For precise implantation of the guide cannula.
-
Anesthetics: Isoflurane or a ketamine/xylazine cocktail.
-
Surgical Tools: Standard surgical kit for small animal surgery.
-
Dental Cement: For securing the guide cannula.
-
Microinfusion Pump: For perfusing the microdialysis probe.
-
Fraction Collector: Refrigerated, for collecting dialysate samples.
-
Artificial Cerebrospinal Fluid (aCSF): Prepare fresh and filter-sterilize. Composition (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl₂, 1.2 MgCl₂, pH 7.4.
-
Lamotrigine Solution: Dissolve in a suitable vehicle (e.g., saline with a small amount of DMSO, if necessary).
-
Analytical System: HPLC with electrochemical or fluorescence detection.
2. Methods:
2.1. Surgical Implantation of Guide Cannula:
-
Anesthetize the animal and place it in the stereotaxic frame.
-
Expose the skull and identify the target brain region using a stereotaxic atlas (e.g., hippocampus, prefrontal cortex, striatum).
-
Drill a small hole in the skull at the desired coordinates.
-
Slowly lower the guide cannula to the target depth.
-
Secure the guide cannula to the skull using dental cement.
-
Allow the animal to recover for at least 48-72 hours post-surgery.
2.2. Microdialysis Procedure:
-
On the day of the experiment, gently restrain the awake animal and insert the microdialysis probe into the guide cannula.
-
Connect the probe inlet to the microinfusion pump and the outlet to the fraction collector.
-
Begin perfusing the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 1-2 hours.
-
Collect baseline dialysate samples every 20-30 minutes for at least 1.5-2 hours to establish a stable baseline.
-
Administer lamotrigine systemically (e.g., intraperitoneal injection) or locally via reverse dialysis (by including it in the aCSF).
-
Continue collecting dialysate samples for several hours post-administration.
-
At the end of the experiment, euthanize the animal and perfuse with saline followed by formalin to verify probe placement histologically.
Protocol 2: Analysis of Neurotransmitters in Microdialysates
This protocol outlines the analysis of amino acid (glutamate, GABA) and monoamine (dopamine, serotonin) neurotransmitters using HPLC.
1. Analysis of Glutamate and GABA (HPLC with Fluorescence Detection):
-
Derivatization: Mix a small volume of the dialysate sample with a derivatizing agent such as o-phthaldialdehyde (OPA) to form fluorescent derivatives.
-
Chromatography:
-
Inject the derivatized sample into a C18 reverse-phase HPLC column.
-
Use a gradient elution with a mobile phase consisting of a buffer (e.g., sodium acetate) and an organic modifier (e.g., methanol (B129727) or acetonitrile).
-
-
Detection: Detect the fluorescent derivatives using a fluorescence detector with appropriate excitation and emission wavelengths.
-
Quantification: Calculate the concentration of glutamate and GABA by comparing the peak areas to those of known standards.
2. Analysis of Dopamine and Serotonin (HPLC with Electrochemical Detection):
-
Sample Preparation: Samples can often be directly injected. If necessary, add a small amount of antioxidant (e.g., ascorbic acid) to prevent degradation.
-
Chromatography:
-
Inject the sample into a C18 reverse-phase HPLC column.
-
Use an isocratic mobile phase containing a buffer (e.g., phosphate (B84403) buffer), an ion-pairing agent (e.g., octane (B31449) sulfonic acid), an organic modifier (e.g., methanol), and EDTA.
-
-
Detection: Use an electrochemical detector with a glassy carbon working electrode set at an oxidizing potential (e.g., +0.65 to +0.75 V).
-
Quantification: Determine the concentrations of dopamine and serotonin by comparing their peak areas to those of standard solutions.
Conclusion
In vivo microdialysis is an invaluable tool for elucidating the complex neurochemical effects of lamotrigine. By following these protocols, researchers can obtain reliable data on how lamotrigine modulates key neurotransmitter systems, contributing to a better understanding of its therapeutic mechanisms and aiding in the development of novel neuropharmacological agents.
References
- 1. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. amuzainc.com [amuzainc.com]
- 5. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 6. Microdialysis Coupled with HPLC-MS — Sombers Lab [somberslab.org]
- 7. Neuroprotective effects of lamotrigine in global ischemia in gerbils. A histological, in vivo microdialysis and behavioral study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. Effect of acute and chronic lamotrigine on basal and stimulated extracellular 5-hydroxytryptamine and dopamine in the hippocampus of the freely moving rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Note: Development of a Stable Oral Suspension of Lamotrigine Hydrate for Animal Studies
References
- 1. CN116531324A - Lamotrigine oral suspension and preparation method thereof - Google Patents [patents.google.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Stability of lamotrigine in two extemporaneously prepared oral suspensions at 4 and 25 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uspharmacist.com [uspharmacist.com]
- 5. drugfuture.com [drugfuture.com]
- 6. dir.iwk.nshealth.ca [dir.iwk.nshealth.ca]
- 7. Oral Solutions and Suspensions (8/94) | FDA [fda.gov]
- 8. ajper.com [ajper.com]
- 9. derpharmachemica.com [derpharmachemica.com]
Application Notes and Protocols: Patch-Clamp Analysis of Lamotrigine's Effects on Ion Channels
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lamotrigine (B1674446) is an established antiepileptic drug also utilized in the management of bipolar disorder.[1][2][3] Its primary mechanism of action involves the modulation of voltage-gated ion channels, thereby stabilizing neuronal membranes and inhibiting the release of excitatory neurotransmitters like glutamate.[1][2] Patch-clamp electrophysiology is a critical technique for elucidating the specific effects of Lamotrigine on various ion channels at the molecular level. These application notes provide a comprehensive overview of Lamotrigine's interactions with key ion channels and detailed protocols for their investigation using patch-clamp techniques.
Data Presentation: Summary of Lamotrigine's Effects on Ion Channels
The following tables summarize the quantitative effects of Lamotrigine on various ion channels as determined by patch-clamp analysis.
Table 1: Effects of Lamotrigine on Voltage-Gated Sodium Channels (Nav)
| Channel Subtype | Cell Type | IC50 | Effect | Reference |
| Nav | Rat cerebellar granule cells | 145 µM | Reduces peak current amplitude, shifts steady-state inactivation to more negative potentials. | [4] |
| Nav1.4 | HEK293 cells | Tonic inhibition IC50: 91 µM | Inhibits Na+ current in a dose-dependent manner, shifts V1/2 of inactivation to hyperpolarization. | [5][6] |
| Nav1.5 | HEK293 cells | 142 ± 36 µM | Concentration-dependent inhibition, hyperpolarizing shift of steady-state inactivation, and delayed recovery from inactivation. | [7] |
| Nav1.7 | Human | Not specified | Binds to the central cavity of the pore domain and a site beneath the intracellular gate. | [8][9] |
| Nav (rattus brain type IIA) | Xenopus oocytes | Apparent KD for inactivated-state block: 31.9 µM | Blocks the inactivated state of the channel. | [10] |
| Na+ channels | Rat hippocampal neurons | Apparent KD for inactivated channels: ~7 µM | Potently inhibits Na+ currents by slow binding to the fast inactivated state. | [11] |
Table 2: Effects of Lamotrigine on Voltage-Gated Potassium Channels (Kv)
| Channel Subtype | Cell Type | IC50 / Concentration | Effect | Reference |
| hERG (IKr) | HEK293 cells | 229 µM | Blocks tail currents. | [12] |
| A-type K+ current (IA) | Hippocampal neuron-derived H19-7 cells | 160 µM | Reversible reduction in the amplitude of IA, shifts steady-state inactivation to a more negative potential, and prolongs recovery from inactivation. | [13][14] |
| 4-AP-sensitive K+ current | Rat neocortical cells in culture | 100-500 µM | Increased a transient, 4-AP-sensitive, outward current. | [15] |
Table 3: Effects of Lamotrigine on Voltage-Gated Calcium Channels (Cav)
| Channel Subtype | Cell Type | IC50 | Effect | Reference |
| High-Voltage-Activated (HVA) Ca2+ currents (N- and P-type) | Rat cortical neurons | 12.3 µM | Dose-dependent inhibition of HVA Ca2+ currents. | [16][17] |
Table 4: Effects of Lamotrigine on Ligand-Gated Ion Channels and Other Channels
| Channel/Receptor | Cell Type | Concentration | Effect | Reference |
| GABAA Receptor-mediated currents | Rat basolateral amygdala neurons | 10, 50, 100 µM | Decreased the frequency and amplitude of spontaneous and evoked IPSCs. | [18] |
| GABAA-fast transmission | Rat CA3 hippocampal cells | Not specified | Decreased GABAA-fast transmission. | [19][20][21] |
| HCN channels | Rat CA3 and CA1 pyramidal neurons | Not specified | Modulates HCN channels, leading to decreased neuronal excitability. | [19][20][21] |
Experimental Protocols
The following are detailed protocols for investigating the effects of Lamotrigine on key ion channels using the whole-cell patch-clamp technique.
Protocol 1: Analysis of Lamotrigine's Effect on Voltage-Gated Sodium Channels (Nav) in HEK293 Cells
Objective: To determine the IC50 and characterize the voltage-dependent inhibition of Nav channels by Lamotrigine.
Materials:
-
HEK293 cells stably expressing the desired Nav channel subtype (e.g., Nav1.4, Nav1.5).
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
Lamotrigine stock solution (in DMSO) and dilutions in external solution.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette pulling.
Procedure:
-
Cell Preparation: Plate HEK293 cells on glass coverslips 24-48 hours before recording.
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Recording Setup: Place a coverslip with cells in the recording chamber and perfuse with the external solution at 1-2 mL/min.
-
Obtaining Whole-Cell Configuration:
-
Approach a cell with the patch pipette while applying positive pressure.
-
Upon contact with the cell membrane (observed as an increase in resistance), release the positive pressure to form a gigaohm seal (>1 GΩ).
-
Apply a brief pulse of suction to rupture the membrane and achieve the whole-cell configuration.
-
-
Voltage-Clamp Protocol for IC50 Determination:
-
Hold the cell at a holding potential of -120 mV.
-
Apply a depolarizing test pulse to 0 mV for 20 ms (B15284909) to elicit the peak Na+ current.
-
Establish a stable baseline recording in the external solution.
-
Perfuse the cell with increasing concentrations of Lamotrigine (e.g., 1, 10, 30, 100, 300 µM).
-
At each concentration, record the peak inward current after it reaches a steady-state.
-
Wash out the drug with the external solution to ensure reversibility.
-
-
Voltage-Clamp Protocol for Steady-State Inactivation:
-
Hold the cell at -120 mV.
-
Apply a series of 500 ms prepulses ranging from -120 mV to -10 mV in 10 mV increments.
-
Follow each prepulse with a test pulse to 0 mV to measure the available Na+ current.
-
Perform this protocol in the absence and presence of a fixed concentration of Lamotrigine (e.g., 100 µM).
-
-
Data Analysis:
-
For IC50, plot the percentage inhibition of the peak current against the Lamotrigine concentration and fit the data with a Hill equation.
-
For steady-state inactivation, normalize the peak current at each prepulse potential to the maximum current and plot it against the prepulse potential. Fit the data with a Boltzmann function to determine the half-inactivation potential (V1/2).
-
Protocol 2: Investigation of Lamotrigine's Modulation of A-type Potassium Currents (IA) in Hippocampal Neurons
Objective: To characterize the inhibitory effects of Lamotrigine on transient A-type potassium currents.
Materials:
-
Primary cultured hippocampal neurons or a suitable neuronal cell line (e.g., H19-7).
-
External Solution (in mM): 130 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, 0.001 TTX (to block Na+ channels), 0.1 CdCl2 (to block Ca2+ channels) (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 ATP-Mg, 0.3 GTP-Na (pH adjusted to 7.2 with KOH).
-
Lamotrigine stock solution and dilutions.
-
Patch-clamp setup as described in Protocol 1.
Procedure:
-
Cell and Pipette Preparation: As described in Protocol 1.
-
Recording and Whole-Cell Configuration: As described in Protocol 1.
-
Voltage-Clamp Protocol to Isolate IA:
-
Hold the cell at a hyperpolarized potential of -100 mV to deinactivate A-type channels.
-
Apply a brief prepulse to -40 mV to inactivate A-type channels, followed by a test pulse to +40 mV. The current elicited is the sustained delayed rectifier current.
-
Apply a test pulse to +40 mV directly from the -100 mV holding potential. The elicited current is the sum of IA and the delayed rectifier current.
-
Subtract the current from the first step from the second step to isolate IA.
-
-
Application of Lamotrigine:
-
Record baseline IA in the external solution.
-
Perfuse with Lamotrigine (e.g., 100 µM) and record the inhibited IA.
-
Perform a washout to check for reversibility.
-
-
Steady-State Inactivation Protocol:
-
From a holding potential of -100 mV, apply 1-second conditioning prepulses to various potentials (e.g., from -110 mV to 0 mV).
-
Follow each prepulse with a test pulse to +40 mV to measure the available IA.
-
Repeat in the presence of Lamotrigine.
-
-
Data Analysis:
-
Measure the peak amplitude of the isolated IA before and after Lamotrigine application.
-
Analyze the shift in the steady-state inactivation curve as described in Protocol 1.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of Lamotrigine on various ion channels.
Caption: General workflow for whole-cell patch-clamp experiments.
References
- 1. droracle.ai [droracle.ai]
- 2. What is the mechanism of Lamotrigine? [synapse.patsnap.com]
- 3. Understanding Lamotrigine’s Role in the CNS and Possible Future Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lamotrigine reduces voltage-gated sodium currents in rat central neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. Dual-pocket inhibition of Nav channels by the antiepileptic drug lamotrigine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Differential interactions of lamotrigine and related drugs with transmembrane segment IVS6 of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of lamotrigine inhibition of Na+ channels in rat hippocampal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of the antiepileptic drugs lamotrigine, topiramate and gabapentin on hERG potassium currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibitory effect of lamotrigine on A-type potassium current in hippocampal neuron-derived H19-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Neocortical potassium currents are enhanced by the antiepileptic drug lamotrigine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Lamotrigine inhibits Ca2+ currents in cortical neurons: functional implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Lamotrigine reduces spontaneous and evoked GABAA receptor-mediated synaptic transmission in the basolateral amygdala: implications for its effects in seizure and affective disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Lamotrigine Attenuates Neuronal Excitability, Depresses GABA Synaptic Inhibition, and Modulates Theta Rhythms in Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Lamotrigine Attenuates Neuronal Excitability, Depresses GABA Synaptic Inhibition, and Modulates Theta Rhythms in Rat Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application of Lamotrigine Hydrate in Induced Pluripotent Stem Cell (iPSC) Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lamotrigine, a phenyltriazine derivative, is an established anti-seizure and mood-stabilizing medication. Its primary mechanism of action is the blockade of voltage-gated sodium channels, which leads to the stabilization of presynaptic neuronal membranes and inhibition of the release of excitatory neurotransmitters such as glutamate.[1][2] Induced pluripotent stem cell (iPSC) technology provides a powerful platform to model neurological diseases in vitro using patient-derived neurons. This document outlines the application of Lamotrigine hydrate (B1144303) in iPSC-derived neuronal models of epilepsy and bipolar disorder, providing detailed protocols for experimental validation.
Mechanism of Action
Lamotrigine's therapeutic effects are primarily attributed to its use-dependent and voltage-dependent inhibition of voltage-gated sodium channels (VGSCs). By binding to the inactivated state of the channel, Lamotrigine slows the recovery of the channel to its resting state, thereby reducing the ability of neurons to fire high-frequency action potentials characteristic of seizure activity.[1][2] This leads to a reduction in the release of glutamate, a major excitatory neurotransmitter.
References
Application Notes and Protocols: Assessing Lamotrigine's Impact on Animal Behavior Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lamotrigine (B1674446) is an established anticonvulsant medication also utilized in the management of bipolar disorder.[1][2][3][4][5] Its primary mechanism of action is understood to be the blockade of voltage-sensitive sodium channels, which stabilizes neuronal membranes and inhibits the release of excitatory neurotransmitters like glutamate.[][7][8][9][10][11] Additionally, effects on calcium channels, serotonin (B10506) pathways, and neurotrophic factors have been suggested, contributing to its broader therapeutic profile.[1][7][8][9] These application notes provide detailed protocols for assessing the behavioral effects of Lamotrigine in preclinical animal models, focusing on its anticonvulsant, antidepressant, anxiolytic, and analgesic properties.
Mechanism of Action Overview
Lamotrigine's therapeutic effects are primarily attributed to its action on ion channels and neurotransmitter release. The drug blocks voltage-gated sodium channels, leading to a reduction in sustained high-frequency firing of neurons and a decrease in the release of glutamate.[][7][8][9][10] There is also evidence for its interaction with high-voltage-activated calcium channels.[7][8] Furthermore, some studies suggest an involvement of serotonergic and noradrenergic systems, as well as an upregulation of Brain-Derived Neurotrophic Factor (BDNF), which may underlie its mood-stabilizing and antidepressant-like effects.[3][8][9][12]
References
- 1. Evidence for the activity of lamotrigine at 5-HT(1A) receptors in the mouse forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Management of bipolar depression with lamotrigine: an antiepileptic mood stabilizer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lamotrigine as a mood stabilizer: insights from the pre-clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 7. PharmGKB Summary: Lamotrigine Pathway, Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. researchgate.net [researchgate.net]
- 10. droracle.ai [droracle.ai]
- 11. Lamotrigine for neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antidepressant-like effect of lamotrigine in the mouse forced swimming test: evidence for the involvement of the noradrenergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantitative PCR Analysis of Gene Expression Changes with Lamotrigine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lamotrigine (B1674446) is an established anticonvulsant and mood-stabilizing drug widely used in the treatment of epilepsy and bipolar disorder. Its therapeutic effects are primarily attributed to the modulation of voltage-sensitive sodium channels, which in turn stabilizes presynaptic neuronal membranes and inhibits the release of excitatory neurotransmitters such as glutamate (B1630785).[1] Emerging research indicates that Lamotrigine also influences intracellular signaling pathways and modulates the expression of various genes, contributing to its broader neuroprotective and mood-stabilizing properties.[2][3]
This document provides a detailed guide for researchers interested in quantifying the effects of Lamotrigine on gene expression using quantitative real-time polymerase chain reaction (qPCR). It includes a summary of reported gene expression changes, a comprehensive experimental protocol for cell culture-based assays, and visual representations of the associated signaling pathways and experimental workflow.
Data Presentation: Gene Expression Changes Induced by Lamotrigine
The following table summarizes the observed changes in the mRNA expression of key genes following Lamotrigine treatment, as determined by qPCR and other gene expression analysis methods.
| Gene Symbol | Gene Name | Organism/Cell Type | Lamotrigine Concentration/Dose | Treatment Duration | Observed Change in mRNA Expression | Reference |
| Bcl-2 | B-cell lymphoma 2 | Rat cerebellar granule cells | 25 µM - 100 µM | 2 days | Upregulation (Dose-dependent) | [2][4] |
| GABRB3 | Gamma-aminobutyric acid type A receptor beta3 subunit | Primary cultured rat hippocampus cells | 0.1 mM | 1 week | Upregulation | [5][6] |
| COX-2 | Cyclooxygenase-2 (Prostaglandin-endoperoxide synthase 2) | Rat frontal cortex | 10 mg/kg | 42 days | Downregulation | [7] |
| BDNF | Brain-derived neurotrophic factor | Rat frontal cortex | Therapeutically relevant plasma concentrations | Chronic | Upregulation | [8][9] |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of Lamotrigine action and the experimental process for its analysis, the following diagrams are provided.
Caption: Putative signaling pathways of Lamotrigine leading to gene expression changes.
Caption: Experimental workflow for qPCR analysis of gene expression.
Experimental Protocols
This section provides a detailed methodology for investigating the effects of Lamotrigine on gene expression in a cell culture model.
Protocol 1: Cell Culture and Lamotrigine Treatment
-
Cell Seeding: Plate neuronal cells (e.g., primary hippocampal neurons, SH-SY5Y neuroblastoma cells) in appropriate cell culture plates at a density that ensures they are in the exponential growth phase at the time of treatment.
-
Cell Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Lamotrigine Preparation: Prepare a stock solution of Lamotrigine in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations. Prepare a vehicle control with the same final concentration of the solvent.
-
Treatment: When cells reach the desired confluency (typically 70-80%), replace the existing medium with the medium containing different concentrations of Lamotrigine or the vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 24 hours, 48 hours).
-
Cell Harvesting: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse the cells directly in the plate using a lysis buffer (e.g., TRIzol reagent) for RNA extraction.
Protocol 2: RNA Extraction and cDNA Synthesis
-
RNA Extraction: Isolate total RNA from the cell lysates using a reagent like TRIzol or a column-based kit, following the manufacturer's instructions.[10][11] This typically involves phase separation with chloroform, RNA precipitation with isopropanol, and washing with ethanol.[10]
-
RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio between 1.8 and 2.0 is considered indicative of pure RNA.
-
DNase Treatment (Optional but Recommended): To remove any contaminating genomic DNA, treat the RNA samples with DNase I.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) or random primers.[12][13] The reaction typically involves incubation at a specific temperature for a set time (e.g., 42°C for 60 minutes) followed by enzyme inactivation.[10]
Protocol 3: Quantitative PCR (qPCR)
-
Primer Design: Design or obtain validated primers specific to the target genes (e.g., Bcl-2, GABRB3, COX-2, BDNF) and a stable reference gene (e.g., GAPDH, ACTB).
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a total volume of 20 µL, containing:
-
10 µL of 2x SYBR Green qPCR Master Mix
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
2 µL of diluted cDNA template
-
6 µL of Nuclease-free water
-
-
Thermal Cycling: Perform the qPCR in a real-time PCR detection system with a typical thermal cycling protocol:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.[14]
-
-
Controls: Include no-template controls (NTC) to check for contamination and no-reverse-transcriptase (-RT) controls to ensure no genomic DNA amplification.
Protocol 4: Data Analysis
-
Determine Ct Values: Obtain the cycle threshold (Ct) values for each sample and gene from the qPCR instrument software.
-
Relative Quantification (ΔΔCt Method):
-
Normalization to Reference Gene (ΔCt): For each sample, calculate the ΔCt by subtracting the Ct value of the reference gene from the Ct value of the target gene.
-
ΔCt = Ct(target gene) - Ct(reference gene)
-
-
Normalization to Control Group (ΔΔCt): For each treated sample, calculate the ΔΔCt by subtracting the average ΔCt of the control group from the ΔCt of the treated sample.[15]
-
ΔΔCt = ΔCt(treated sample) - ΔCt(average of control samples)
-
-
Calculate Fold Change: The fold change in gene expression relative to the control group is calculated as 2-ΔΔCt.[15][16][17]
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the impact of Lamotrigine on gene expression. By employing these standardized methods, researchers can obtain reliable and reproducible quantitative data, contributing to a deeper understanding of Lamotrigine's molecular mechanisms of action. This knowledge is crucial for the ongoing development and optimization of therapeutic strategies for epilepsy and bipolar disorder.
References
- 1. Lamotrigine - Wikipedia [en.wikipedia.org]
- 2. Neuroprotective effects of the mood stabilizer lamotrigine against glutamate excitotoxicity: roles of chromatin remodelling and Bcl-2 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding Lamotrigine’s Role in the CNS and Possible Future Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Lamotrigine increases gene expression of GABA-A receptor beta3 subunit in primary cultured rat hippocampus cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chronic administration of lamotrigine downregulates COX-2 mRNA and protein in rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chronic administration of mood stabilizers upregulates BDNF and bcl-2 expression levels in rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Brain-derived neurotrophic factor signalling mediates antidepressant effects of lamotrigine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. static1.squarespace.com [static1.squarespace.com]
- 11. Total RNA extraction, cDNA synthesis, and qPCR [protocols.io]
- 12. RNA isolation, cDNA synthesis, and quantitative RT-PCR [bio-protocol.org]
- 13. RNA extraction, cDNA synthesis and Taqman qPCR [protocols.io]
- 14. oaepublish.com [oaepublish.com]
- 15. What is the comparative or ??Ct method for qPCR assay data analysis? How is the comparative or ??Ct method for qPCR assay data analysis performed? [qiagen.com]
- 16. An improvement of the 2ˆ(–delta delta CT) method for quantitative real-time polymerase chain reaction data analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. genomique.iric.ca [genomique.iric.ca]
Troubleshooting & Optimization
overcoming Lamotrigine hydrate solubility issues in physiological buffers
Welcome to the technical support center for lamotrigine (B1674446) hydrate (B1144303). This resource provides researchers, scientists, and drug development professionals with practical guidance on overcoming the solubility challenges of lamotrigine in physiological buffers.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of lamotrigine hydrate in water and common physiological buffers?
A1: Lamotrigine is a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low solubility.[1][2] Its solubility is highly dependent on pH, as it is a weak base with a pKa of 5.7.[2][3][4][5] Lamotrigine exhibits significantly higher solubility in acidic environments compared to neutral or alkaline conditions.[3][6] The solubility in water at 25°C is approximately 0.17 mg/mL.[2][5][7]
Data Presentation: Solubility of Lamotrigine at Different pH Values
| Medium | pH | Solubility (mg/mL) at 25-37°C |
|---|---|---|
| 0.1 M Hydrochloric Acid | ~1.2 | 2.24 - 4.1[2][5][6] |
| Acetate Buffer | 4.5 | 1.44 - 1.59[1][6] |
| Phosphate Buffer | 6.8 | ~0.21[1] |
| Phosphate Buffer | 7.4 | ~0.20[6] |
| Distilled Water | ~7.0 | ~0.20[1][6] |
Q2: Why is lamotrigine solubility so pH-dependent?
A2: Lamotrigine is a weak base with a pKa of 5.7.[2][3][4] At a pH below its pKa, the molecule's amine groups become protonated, leading to the formation of a more soluble salt form. In buffers with a pH significantly above the pKa, such as physiological buffers (pH 6.8-7.4), lamotrigine exists predominantly in its less soluble, non-ionized form.
Q3: What are the most common strategies to improve lamotrigine solubility for in vitro experiments?
A3: The most effective methods for enhancing lamotrigine solubility in a laboratory setting include:
-
pH Adjustment: Lowering the pH of the buffer is the most direct method.
-
Co-solvents: Using water-miscible organic solvents like polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol, or Transcutol can significantly increase solubility.[8][9][10]
-
Surfactants: Non-ionic surfactants such as Tween 80 can form micelles that encapsulate the drug, increasing its apparent solubility.[6]
-
Cyclodextrins: Molecules like β-cyclodextrin (β-CD) or hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with lamotrigine, converting it to a more soluble amorphous state.[11][12][13][14]
Troubleshooting Guide
Problem: My this compound will not dissolve in Phosphate-Buffered Saline (PBS) at pH 7.4.
-
Root Cause: The pH of the buffer is well above lamotrigine's pKa of 5.7, resulting in its very low intrinsic solubility (~0.2 mg/mL).[1][6]
-
Solutions:
-
pH Adjustment (if experimentally permissible): The most effective approach is to lower the pH. Dissolving lamotrigine in a buffer with a pH of 4.5 or lower will dramatically increase its solubility.[6] See Protocol 1 .
-
Use of Co-solvents: Prepare a concentrated stock solution in a suitable non-volatile solvent and dilute it into your physiological buffer. The final concentration of the co-solvent should be tested for compatibility with your experimental system. A study using Tween 80 showed a tenfold increase in aqueous solubility.[6] See Protocol 2 .
-
Cyclodextrin (B1172386) Complexation: For sustained solubility in neutral buffers, preparing an inclusion complex with a cyclodextrin is a highly effective method. This approach enhances solubility by changing the drug's physical state from crystalline to amorphous.[12][13] See Protocol 3 .
-
Problem: My lamotrigine dissolves in an acidic solution but precipitates when I adjust the pH to 7.4.
-
Root Cause: You have created a supersaturated solution. As the pH increases above the pKa, the drug converts back to its poorly soluble free base form and precipitates out of the solution.
-
Solutions:
-
Incorporate Stabilizers: Before adjusting the pH, add a stabilizer to the acidic drug solution. Water-soluble polymers (like PVP K30 or HPMC) or cyclodextrins can help maintain a supersaturated state or form a stable complex that remains soluble at neutral pH.[12][15]
-
Employ a Co-solvent System: Utilizing a co-solvent in the final buffer can increase the saturation solubility at neutral pH, thereby preventing precipitation.
-
Work Quickly: If the experiment is short-term, you may be able to use the freshly prepared, pH-adjusted solution before significant precipitation occurs. However, this is not recommended for experiments requiring long-term stability.
-
Data Presentation: Effect of Selected Solubilization Techniques
| Method | Reagent/Condition | Base Solvent | Resulting Solubility |
|---|---|---|---|
| Surfactant | 2% (v/v) Tween 80 | Water | ~2.56 mg/mL[6] |
| Solid Dispersion | PVP K30 (1:5 drug-to-polymer ratio) | 0.1 M HCl | Significant enhancement in dissolution rate[12][13] |
| Inclusion Complex | β-Cyclodextrin | Water | Forms a 1:1 complex, increasing solubility[12][13] |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
-
Weigh the desired amount of this compound powder.
-
Instead of PBS (pH 7.4), dissolve the powder in a more acidic buffer, such as a 0.1 M citrate (B86180) buffer (pH 4.5) or 0.1 M HCl (pH 1.2), where solubility is much higher.[1][6]
-
Use gentle agitation or sonication to aid dissolution.
-
If the final experiment must be at a neutral pH, you can carefully titrate the pH upwards using a suitable base (e.g., 1 M NaOH) while vigorously stirring. Be aware that the solution may become supersaturated and precipitate over time.
Protocol 2: Co-solvent Method for Stock Solution Preparation
-
Select a biocompatible, water-miscible co-solvent such as Polyethylene Glycol 400 (PEG 400) or Propylene Glycol (PG).
-
Prepare a concentrated stock solution of lamotrigine in the chosen co-solvent (e.g., 10-20 mg/mL).
-
Vortex or sonicate the mixture until the lamotrigine is fully dissolved.
-
For your experiment, dilute the stock solution into the physiological buffer to the final desired concentration.
-
Crucially , ensure the final concentration of the co-solvent in your experimental medium is low (typically <1%) to avoid off-target effects. Always run a vehicle control with the same final concentration of the co-solvent.
Protocol 3: Preparation of Lamotrigine-β-Cyclodextrin (β-CD) Inclusion Complex
This protocol is based on the kneading method, which is effective for lab-scale preparations.[11][12]
-
Determine the required amounts of lamotrigine and β-CD for a 1:1 molar ratio. (MW of Lamotrigine: 256.09 g/mol ; MW of β-CD: ~1135 g/mol ).
-
Place the accurately weighed powders in a glass mortar.
-
Add a small amount of a water-methanol (1:9) mixture to the powders to form a thick paste.[11]
-
Dry the resulting paste in a vacuum oven at 40°C for 24 hours to remove the solvent.[12]
-
Pulverize the dried complex into a fine powder and pass it through a fine-mesh sieve.
-
The resulting powder is the lamotrigine-β-CD inclusion complex, which will exhibit enhanced aqueous solubility and faster dissolution in physiological buffers.
Protocol 4: General Shake-Flask Method for Solubility Determination
This method is used to determine the equilibrium solubility of lamotrigine under specific conditions.[9][16]
-
Add an excess amount of lamotrigine powder to a sealed vial containing the buffer or solvent system of interest (e.g., PBS, pH 7.4).
-
Place the vial in a shaking water bath set to a constant temperature (e.g., 37°C).
-
Agitate the suspension for an extended period (typically 48-72 hours) to ensure equilibrium is reached.[16]
-
After agitation, centrifuge the samples at a high speed (e.g., 8,000 rpm for 15 minutes) to pellet the undissolved drug.[16]
-
Carefully collect the supernatant and filter it through a 0.45 µm syringe filter.
-
Dilute the filtrate with a suitable solvent and quantify the concentration of dissolved lamotrigine using a validated analytical method, such as UV-Vis spectrophotometry (at ~265-275 nm) or HPLC.[6][16][17][18]
Visual Guides
Caption: Troubleshooting workflow for lamotrigine solubility issues.
References
- 1. View of Physicochemical Properties of Lamotrigine and its Compatibility with Various Inactive Ingredients to Formulate Lamotrigine Orally Disintegrating Tablets [ijpba.info]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Comparison of Dissolution Profiles and Serum Concentrations of Two Lamotrigine Tablet Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lamotrigine | C9H7Cl2N5 | CID 3878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Lamotrigine [drugfuture.com]
- 6. Design of a controlled release liquid formulation of lamotrigine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Temperature-Dependent Solubilization of the Hydrophobic Antiepileptic Drug Lamotrigine in Different Pluronic Micelles—A Spectroscopic, Heat Transfer Method, Small-Angle Neutron Scattering, Dynamic Light Scattering, and in Vitro Release Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajbls.com [ajbls.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Enhancement of Solubility of Lamotrigine by Solid Dispersion and Development of Orally Disintegrating Tablets Using 32 Full Factorial Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Solubility of lamotrigine in age-specific biorelevant media that simulated the fasted- and fed-conditions of the gastric and intestinal environments in pediatrics and adults: implications for traditional, re-formulated, modified, and new oral formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2024.sci-hub.se [2024.sci-hub.se]
- 18. researchgate.net [researchgate.net]
identifying and mitigating Lamotrigine hydrate degradation products
This guide provides researchers, scientists, and drug development professionals with essential information for identifying and mitigating degradation products of Lamotrigine (B1674446) hydrate (B1144303).
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Lamotrigine?
Lamotrigine is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions.[1][2] It is generally stable under neutral, thermal (dry heat), and photolytic stress.[1][2] The main degradation pathways include:
-
Hydrolysis: Occurs in both acidic and basic environments, with alkaline conditions showing a higher degradation potential.[1][2] A primary product of hydrolysis is 3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazine-5-(4H)-one, sometimes referred to as Impurity A.[3][4]
-
Oxidation: Degradation occurs in the presence of oxidizing agents like hydrogen peroxide.[2][5] This can lead to the formation of N-oxide impurities, such as Lamotrigine N2-Oxide.[6][7][8]
-
Photodegradation: While some studies show stability under general photolytic conditions, others indicate that degradation rates and products can be influenced by pH when exposed to simulated sunlight.[9][10][11]
Q2: What are the common degradation products of Lamotrigine?
Several degradation products have been identified. Key impurities include:
-
3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazine-5-(4H)-one (Hydrolytic Degradant): Formed under both acidic and basic hydrolysis.[3][4]
-
Lamotrigine N-Oxide: A minor metabolite and a product of oxidative stress.[6][7]
-
Other Oxidative Degradants: Studies have identified products such as 6-(2, 3-Dichlorophenyl)-2-oxy-triazine-3, 5-diamine and 6-(2, 3-Dichlorophenyl)-4-oxy-triazine-3, 5-diamine.[3]
-
Process-Related Impurities: Impurities can also arise from the synthesis process itself, such as Lamotrigine EP Impurity B and C.[8]
Q3: How can I mitigate the degradation of Lamotrigine hydrate in my samples and formulations?
To minimize degradation:
-
pH Control: Maintain a neutral pH for solutions to avoid acid and base-catalyzed hydrolysis.
-
Avoid Oxidizing Agents: Protect the drug substance from contact with strong oxidizing agents.
-
Proper Storage: Store this compound in well-closed containers, protected from moisture and excessive heat, to prevent hydrolytic and thermal degradation. Although generally considered photostable, protection from prolonged direct sunlight is a good practice.[1]
-
Inert Atmosphere: For long-term storage of sensitive solutions, consider purging with an inert gas like nitrogen to minimize oxidation.
Troubleshooting Guide
This section addresses common issues encountered during the analysis of Lamotrigine and its degradation products.
Problem: An unexpected peak appears in my HPLC chromatogram.
| Possible Cause | Troubleshooting Steps |
| Sample Degradation | 1. Verify the age and storage conditions of your sample and standards. 2. Prepare fresh samples and re-analyze immediately. 3. If the peak persists, it may be a degradant. Proceed to the identification workflow. |
| Contamination | 1. Check the purity of your solvents and reagents. 2. Run a blank injection (mobile phase only) to check for system contamination. 3. Ensure glassware is scrupulously clean. |
| Process-Related Impurity | If analyzing a new batch of Lamotrigine, the peak could be an impurity from the synthesis. Compare the chromatogram with that of a reference standard or a previous batch. |
Problem: Poor peak shape (e.g., tailing, fronting) is observed for Lamotrigine.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Mobile Phase pH | The pKa of Lamotrigine is 5.7.[9] Ensure the mobile phase pH is at least 2 units away from the pKa for good peak shape. A pH of ~3.5 is often used.[12] |
| Column Overload | Reduce the concentration of the injected sample. |
| Column Degradation | The column may be contaminated or worn. Flush the column with a strong solvent or replace it if necessary. |
| Secondary Silanol Interactions | Use a mobile phase with an appropriate buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) to minimize these interactions.[9][12] |
Problem: I am not seeing any degradation in my forced degradation study.
| Possible Cause | Troubleshooting Steps |
| Stress Conditions are Too Mild | Increase the severity of the stress condition (e.g., increase temperature, extend exposure time, use a higher concentration of acid/base/oxidant).[3] Forced degradation studies aim for 5-20% degradation. |
| Incorrect Analytical Method | Ensure your analytical method is "stability-indicating," meaning it can separate the parent drug from its degradation products. The peak for the degradant may be co-eluting with the main Lamotrigine peak. |
Experimental Protocols & Data
Forced Degradation Study Protocol
This protocol outlines a typical procedure for conducting forced degradation studies on Lamotrigine as per ICH guidelines.
Objective: To generate degradation products under various stress conditions to assess the stability-indicating properties of an analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of Lamotrigine at a concentration of 1000 µg/mL in methanol.[2]
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N HCl. Reflux the mixture at 80°C for 5 hours.[2] Cool the solution and neutralize it with an equal strength base.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.5 N NaOH. Reflux the mixture at 80°C for 4 hours.[2] Cool the solution and neutralize it with an equal strength acid.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3-15% H₂O₂. Heat at 80°C for 1.5 hours or store at room temperature for 24 hours.[2][9]
-
Thermal Degradation: Expose the solid Lamotrigine powder to dry heat in a hot air oven at 60-80°C for 6-72 hours.[9][13]
-
Photolytic Degradation: Expose the solid Lamotrigine powder to direct sunlight for 7 days or under a photostability chamber.[9]
-
Sample Analysis: After exposure, dilute the stressed samples appropriately with the mobile phase and analyze using a stability-indicating HPLC method.
Summary of Forced Degradation Results
The table below summarizes typical degradation observed for Lamotrigine under various stress conditions from published studies.
| Stress Condition | Reagent/Parameters | Exposure Time | Temperature | % Degradation | Degradation Products Observed |
| Acid Hydrolysis | 0.1 N - 1 N HCl | 3 - 5 hours | 80°C | 3.35% - 4% | Degradant IV (RRT 0.95)[2] |
| Base Hydrolysis | 0.5 N - 1 N NaOH | 3 - 4 hours | 80°C | 9% - 16.68% | Degradant I (RRT 0.18), Degradant IV[2] |
| Oxidative | 1% - 15% H₂O₂ | 1.5 - 24 hours | RT - 80°C | 10% - 11.23% | Degradant II (RRT 0.84), Degradant III (RRT 0.91)[2] |
| Thermal (Dry Heat) | Solid Drug | 6 hours | 60°C | Negligible[9] | - |
| Photolytic | Solid Drug | 7 days | Sunlight | Negligible[9] | - |
RRT = Relative Retention Time
Example Stability-Indicating HPLC Method
| Parameter | Specification |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[9] |
| Mobile Phase | Potassium Dihydrogen Phosphate Buffer (pH 7.4) : Methanol (60:40 v/v)[9] |
| Flow Rate | 1.3 mL/min[9] |
| Detection Wavelength | 305 nm[9] |
| Column Temperature | Ambient |
| Injection Volume | 20 µL |
| Retention Time (Lamotrigine) | ~5.3 min[9] |
Visualizations
Experimental Workflow for Degradation Analysis
The following diagram illustrates the typical workflow for performing a forced degradation study and identifying the resulting products.
Troubleshooting Logic for Unexpected HPLC Peaks
This diagram provides a decision-making framework for troubleshooting the appearance of unknown or unexpected peaks in a chromatogram during Lamotrigine analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. EP1170588A1 - A method of testing the purity or stability of 'lamotrigine' with the use of a 1,2,4-triazine derivative as reference marker - Google Patents [patents.google.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. ClinPGx [clinpgx.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. veeprho.com [veeprho.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Direct photodegradation of lamotrigine (an antiepileptic) in simulated sunlight – pH influenced rates and products - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 11. Direct photodegradation of lamotrigine (an antiepileptic) in simulated sunlight--pH influenced rates and products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jchr.org [jchr.org]
- 13. researchgate.net [researchgate.net]
managing and minimizing Lamotrigine-induced skin rash in research subjects
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing and minimizing the incidence of skin rash in research subjects administered lamotrigine (B1674446).
Frequently Asked Questions (FAQs)
Q1: What is the incidence of skin rash associated with lamotrigine in research subjects?
A1: The overall incidence of benign rash with lamotrigine is approximately 10%.[1][2][3] Slow titration protocols have significantly reduced the risk of serious, life-threatening rashes like Stevens-Johnson syndrome (SJS) from about 1% to less than 0.1% in adults.[1][4][5] In pediatric populations (under 16), the risk of serious rash may be higher.[6]
Q2: What are the primary risk factors for developing a lamotrigine-induced rash?
A2: The primary risk factors include:
-
Rapid initial titration: Exceeding the recommended starting dose and rate of dose escalation is a major contributor to rash development.[7][8][9]
-
Concomitant medication: Co-administration with valproic acid (valproate) significantly increases the risk of rash by decreasing lamotrigine clearance.[10][11][12]
-
History of rash with other antiepileptic drugs (AEDs): Subjects with a history of rash from other AEDs are at a higher risk.[13]
-
Genetic predisposition: Certain HLA alleles, such as HLA-B1502, HLA-B38:01, and HLA-C*12:03, are associated with an increased risk of severe cutaneous adverse reactions (SCARs) in specific populations.[3][14][15]
-
Pediatric population: Children appear to be at a higher risk for developing rashes compared to adults.[6][12][13]
Q3: How can the risk of skin rash be minimized at the start of a study?
A3: To minimize risk, researchers should:
-
Adhere strictly to recommended slow titration schedules.[1][2][4]
-
Adjust titration schedules based on concomitant medications (slower for valproate, potentially faster for enzyme-inducing drugs).[7][16][17]
-
Avoid starting lamotrigine within two weeks of an inflammatory illness (like a viral syndrome), vaccination, or another rash.[1]
-
Advise subjects to avoid new potential allergens (foods, cosmetics, soaps) and excessive sun exposure during the initial titration period.[1][11]
Q4: What are the signs to differentiate a benign rash from a potentially serious rash?
A4: While any rash should be evaluated immediately, some features can help differentiate.
-
Benign rashes are often characterized as maculopapular, non-pruritic or mildly pruritic, and may not be accompanied by systemic symptoms.[4]
-
Signs of a potentially serious rash include fever, facial swelling, mucous membrane involvement (e.g., sores in the mouth, eyes, or genitals), blistering, skin pain, and systemic symptoms like malaise, pharyngitis, or arthralgia.[4][11][18] Any rash with these features requires immediate discontinuation of lamotrigine and urgent medical evaluation.[11]
Q5: What is the recommended course of action if a research subject develops a rash?
A5: The manufacturer recommends discontinuing lamotrigine at the first sign of a rash, unless it is clearly not drug-related.[11] For any rash developing between 5 days and 8 weeks after initiation, lamotrigine should be stopped immediately, and the subject should be evaluated by a physician.[15][19]
Q6: Is it ever appropriate to re-challenge a subject with lamotrigine after a rash?
A6: Re-challenging a subject after a rash may be a viable option, but only after careful consideration and under strict supervision. It should not be attempted if the initial rash was serious (e.g., SJS/TEN).[10] For benign rashes, a waiting period of at least four weeks after the rash resolves is recommended before attempting a very slow re-titration, often starting at a lower dose than the initial titration (e.g., 5 mg/day).[1][5] The success rate of re-challenge after a benign rash is reported to be around 85-87%.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Subject reports a mild, non-painful, non-spreading rash within the first 8 weeks of titration. | Lamotrigine-induced benign rash, other allergens. | 1. Immediately discontinue the next dose of lamotrigine. 2. Contact the study physician for immediate evaluation. 3. Document the rash with photographs. 4. Assess for any systemic symptoms (fever, malaise). 5. Follow the "Protocol for Rash Assessment." |
| Subject reports a painful, blistering rash with fever and mucosal involvement. | Suspected serious cutaneous adverse reaction (SCAR) such as SJS or TEN. | 1. This is a medical emergency. 2. Instruct the subject to discontinue lamotrigine immediately. 3. Refer the subject for urgent/emergency medical care. 4. Do not re-challenge with lamotrigine. |
| Subject on valproate develops a rash sooner than expected. | Increased lamotrigine plasma levels due to inhibition of glucuronidation by valproate. | 1. Discontinue lamotrigine immediately. 2. Follow the "Protocol for Rash Assessment." 3. Re-evaluate the initial titration protocol for subjects on concomitant valproate. |
| Subject misses more than 5 consecutive days of lamotrigine during titration. | Loss of acclimatization, increased risk of rash upon restarting at the previous dose. | 1. Do not resume at the previously tolerated dose. 2. The entire titration schedule must be restarted from the beginning (Week 1 dose).[1][7][16] |
Data Summary Tables
Table 1: Incidence of Lamotrigine-Induced Rash
| Rash Type | Incidence Rate (Adults) | Notes |
| Benign Rash | ~10%[1][2] | Typically maculopapular; occurs within the first 8 weeks.[12][18] |
| Serious Rash (SJS/TEN) | < 0.1% (with slow titration)[4][5] | Risk was ~1% before slow titration was standard practice.[2][4] |
| Rash leading to discontinuation | 3.8% - 5.7%[13] | Varies across studies and populations. |
Table 2: Standard Titration Schedules for Adults (Monotherapy)
| Week(s) | Daily Dose |
| 1-2 | 25 mg[1][16][17] |
| 3-4 | 50 mg[1][16][17] |
| 5 | 100 mg[1][16][17] |
| 6 and beyond | 200 mg (Target Maintenance Dose)[16][17] |
Table 3: Adjusted Titration Schedules for Adults with Concomitant Medications
| Concomitant Medication | Week 1-2 Daily Dose | Week 3-4 Daily Dose | Target Maintenance Dose | Rationale |
| Valproate (Inhibitor) | 12.5 mg (or 25 mg every other day)[16][17] | 25 mg | 100 mg/day[17] | Valproate inhibits lamotrigine metabolism, increasing plasma levels and rash risk.[10][17] |
| Enzyme Inducers (e.g., Carbamazepine, Phenytoin) | 50 mg | 100 mg (in 2 divided doses) | 300-500 mg/day | These drugs induce lamotrigine metabolism, decreasing plasma levels. |
Experimental Protocols
Protocol for Subject Monitoring During Lamotrigine Titration
-
Baseline Assessment: Before initiating lamotrigine, perform and document a baseline dermatological examination. Collect a detailed history of prior drug allergies or rashes, particularly to other AEDs.
-
Subject Education: Thoroughly educate the subject on the risk of rash. Provide written materials with pictures of different rash types. Instruct them to report any new rash, fever, or flu-like symptoms immediately, at any time of day.
-
Weekly Monitoring (Weeks 1-8):
-
Conduct a visual skin examination (full body if possible).
-
Ask the subject about any new skin changes, itching, pain, or tenderness.
-
Specifically ask about the involvement of mucous membranes (mouth, eyes).
-
Measure and record the subject's temperature.
-
Document adherence to the titration schedule.
-
-
Documentation: All communications and assessments related to skin changes must be meticulously documented in the subject's research record. Any rash should be photographed with a scale reference.
Protocol for Rash Assessment
-
Immediate Discontinuation: At the first report of a rash (unless clearly unrelated, e.g., localized insect bite), instruct the subject to withhold the next dose of lamotrigine.
-
Physician Evaluation: The subject must be evaluated by a study physician within 24 hours.
-
Clinical Assessment:
-
History: Onset and progression of the rash, presence of itching or pain, recent illnesses, vaccinations, or exposure to new substances.
-
Physical Examination:
-
Rash Morphology: Describe the rash (e.g., maculopapular, urticarial, bullous, purpuric).
-
Distribution: Note the location and extent of the rash. Pay close attention to the face, neck, and upper trunk.[18]
-
Mucous Membranes: Examine the oral, nasal, and conjunctival mucosa for any lesions or erosions.
-
Systemic Signs: Check for fever, lymphadenopathy, and facial edema.
-
-
-
Laboratory Tests: Consider baseline laboratory tests including a complete blood count (CBC) with differential (to check for eosinophilia) and liver function tests (LFTs).
-
Decision Making:
-
Serious Rash Suspected: If there is any suspicion of a serious reaction (e.g., fever, mucosal involvement, blistering, positive Nikolsky's sign), lamotrigine must be permanently discontinued, and the subject referred for immediate dermatological/emergency care.
-
Benign Rash: If the rash is deemed benign and non-progressive, and after careful risk-benefit analysis by the investigator, a decision may be made to permanently discontinue or, in rare and well-justified circumstances, to cautiously monitor. However, standard guidance is to discontinue.[11]
-
Visualizations
References
- 1. mhc [mhc.kglmeridian.com]
- 2. ClinPGx [clinpgx.org]
- 3. Lamictal rash: Symptom, treatment, and complications [medicalnewstoday.com]
- 4. Structural modeling of HLA-B*1502/peptide/carbamazepine/T-cell receptor complex architecture: implication for the molecular mechanism of carbamazepine-induced Stevens-Johnson syndrome/toxic epidermal necrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pharmacogenomics of lamotrigine (a literature review) - Azhigova - Annals of Clinical and Experimental Neurology [annaly-nevrologii.com]
- 6. Lamotrigine and Stevens-Johnson Syndrome Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijcasereportsandimages.com [ijcasereportsandimages.com]
- 8. FDA Drug Safety Communication: FDA warns of serious immune system reaction with seizure and mental health medicine lamotrigine (Lamictal) | FDA [fda.gov]
- 9. Lamotrigine - Wikipedia [en.wikipedia.org]
- 10. Stevens–Johnson syndrome - Wikipedia [en.wikipedia.org]
- 11. Association between the HLA-B*1502 gene and mild maculopapular exanthema induced by antiepileptic drugs in Northwest China - PMC [pmc.ncbi.nlm.nih.gov]
- 12. blackdoginstitute.org.au [blackdoginstitute.org.au]
- 13. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacogenetics of adverse cutaneous reactions to lamotrigine [scielo.org.mx]
- 16. The Mechanistic Differences in HLA-Associated Carbamazepine Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. resources.healthgrades.com [resources.healthgrades.com]
- 18. Characterization of drug-specific T cells in lamotrigine hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. IMMUNOPHARMACOGENOMICS: MECHANISMS OF HLA-ASSOCIATED DRUG REACTIONS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Lamotrigine Hydrate Interference in Fluorescence-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on potential interference caused by Lamotrigine (B1674446) hydrate (B1144303) in fluorescence-based assays. The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is Lamotrigine hydrate and why might it interfere with my fluorescence-based assay?
A: this compound is an anticonvulsant and mood-stabilizing drug.[1] Its chemical structure, a phenyltriazine derivative, contains aromatic rings and heteroatoms, which can confer intrinsic optical properties. This can lead to interference in fluorescence-based assays through several mechanisms:
-
Autofluorescence: Lamotrigine itself can absorb light and emit its own fluorescence, which can lead to false-positive signals. Lamotrigine has a UV absorption maximum at approximately 306 nm in water and an experimental fluorescence emission maximum at around 370 nm.[2]
-
Fluorescence Quenching: Lamotrigine may interact with the fluorescent dyes or proteins in your assay, causing a decrease in their fluorescence signal. This can occur through various mechanisms, including collisional (dynamic) quenching or the formation of a non-fluorescent ground-state complex (static quenching).[3] This quenching can be misinterpreted as a biological effect.
-
Inner-Filter Effect: Lamotrigine can absorb light at the excitation and/or emission wavelengths of your fluorophore. This absorption reduces the amount of light that reaches the fluorophore for excitation and the amount of emitted light that reaches the detector, leading to an apparent decrease in signal.
Q2: What are the tell-tale signs of Lamotrigine interference in my assay?
A: Suspect interference if you observe:
-
High background fluorescence in wells containing Lamotrigine but lacking other key assay components.
-
A dose-dependent decrease in fluorescence signal in control experiments that lack the biological target of interest.
-
Inconsistent or unexpected results that do not align with the expected biological activity.
-
A significant signal in a "compound-only" control (Lamotrigine in assay buffer).
Q3: At what concentrations is Lamotrigine likely to cause interference?
A: The concentration at which Lamotrigine interferes can vary significantly depending on the assay format, the specific fluorophore used, and the instrument settings. Interference has been observed in the micromolar range in some studies. For example, in one study, Lamotrigine showed a dose-dependent inhibition of voltage-gated sodium channels with an apparent K(D) of 31.9 µM.[4] It is crucial to test a range of Lamotrigine concentrations in your specific assay to determine the threshold for interference.
Troubleshooting Guide
Issue 1: I am observing a high background signal in my assay when Lamotrigine is present.
This is likely due to the intrinsic fluorescence (autofluorescence) of Lamotrigine.
Troubleshooting Steps:
-
Run a Compound-Only Control: Prepare wells containing only Lamotrigine at the concentrations used in your experiment, in the same assay buffer. Measure the fluorescence at your assay's excitation and emission wavelengths. A significant signal confirms autofluorescence.
-
Spectral Scan: If your plate reader has the capability, perform an excitation and emission scan of Lamotrigine to determine its full spectral profile. This will help you choose a fluorophore with spectrally distinct properties.
-
Change Fluorophore: If possible, switch to a fluorophore with excitation and emission wavelengths that are further away from Lamotrigine's fluorescence profile (emission max ~370 nm). Red-shifted dyes (e.g., Cy5, Alexa Fluor 647) are often a good choice to avoid interference from compounds that fluoresce in the blue or green region.
-
Background Subtraction: If switching fluorophores is not feasible, you can subtract the signal from the "compound-only" control from your experimental wells. However, be aware that this may increase the variability of your data.
Issue 2: My fluorescence signal is decreasing in the presence of Lamotrigine, even in my control wells.
This suggests that Lamotrigine is quenching the fluorescence of your probe or causing an inner-filter effect.
Troubleshooting Steps:
-
Run a Quenching Control: Prepare wells with your fluorescent probe at the assay concentration and add a range of Lamotrigine concentrations. Measure the fluorescence. A dose-dependent decrease in signal indicates quenching.
-
Check for Inner-Filter Effect: Measure the absorbance spectrum of Lamotrigine across the excitation and emission wavelengths of your fluorophore. Significant absorbance at these wavelengths suggests an inner-filter effect.
-
Reduce Lamotrigine Concentration: If possible, lower the concentration of Lamotrigine in your assay to a range where quenching or the inner-filter effect is minimal.
-
Change Fluorophore: Some fluorophores are more susceptible to quenching than others. Experiment with different classes of fluorescent dyes to find one that is less affected by Lamotrigine.
-
Use a Time-Resolved Fluorescence (TRF) Assay: TR-FRET assays, for instance, can minimize interference from short-lived fluorescence and quenching by introducing a time delay between excitation and detection.
Issue 3: I am using a luciferase-based reporter assay and my results are inconsistent with Lamotrigine.
Lamotrigine could be directly inhibiting the luciferase enzyme.
Troubleshooting Steps:
-
Run a Luciferase Inhibition Control: Perform an in vitro luciferase assay with purified luciferase enzyme, its substrate, and a range of Lamotrigine concentrations. A decrease in luminescence will confirm direct inhibition.
-
Switch Luciferase Type: Different luciferases (e.g., Firefly vs. Renilla) can have different sensitivities to inhibitors. If you are using a dual-luciferase system, check if only one of the luciferases is affected. Consider using an alternative luciferase if significant inhibition is observed.
-
Use an Orthogonal Assay: Validate your findings using a non-luciferase-based method, such as a qPCR to measure mRNA levels of the reporter gene or an ELISA to measure the protein product.
Data on Lamotrigine Interference
| Assay Type | Observed Interference | Quantitative Data | Reference |
| Homogeneous Enzyme Immunoassay | False-positive results for synthetic cannabinoids. | Statistically significant relationship between Lamotrigine levels and immunoassay signal in negative samples (R² up to 0.9941). Interference in positive samples ranged from -6.17% to 714.77%. | [5] |
| Intrinsic Protein Fluorescence | Quenching of intrinsic tryptophan fluorescence of Tau protein. | Static quenching mechanism was identified. | |
| Immunofluorometric Assay | Lamotrigine itself was quantified using a competitive immunofluorometric assay, indicating fluorescence is a viable detection method with appropriate assay design. | The higher the concentration of lamotrigine, the less intense the fluorescence produced. |
Experimental Protocols
Protocol 1: Assessing Autofluorescence of this compound
Objective: To determine if this compound exhibits intrinsic fluorescence at the excitation and emission wavelengths of your assay.
Materials:
-
This compound
-
Assay buffer
-
Black, clear-bottom microplate
-
Fluorescence microplate reader
Method:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and then dilute it in your assay buffer to the highest concentration used in your experiments.
-
Create a serial dilution of this compound in the assay buffer directly in the microplate. Include a buffer-only control.
-
Read the plate using the same excitation and emission wavelengths and instrument settings as your primary assay.
-
Analysis: Plot the fluorescence intensity against the this compound concentration. A concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: Assessing Fluorescence Quenching by this compound
Objective: To determine if this compound quenches the fluorescence of your probe.
Materials:
-
This compound
-
Your fluorescent probe (e.g., fluorescein, rhodamine)
-
Assay buffer
-
Black microplate
-
Fluorescence microplate reader
Method:
-
Prepare a solution of your fluorescent probe in the assay buffer at the concentration used in your assay.
-
In the microplate, add the fluorescent probe solution to a series of wells.
-
Add a serial dilution of this compound to these wells. Include a control with the fluorescent probe and no Lamotrigine.
-
Incubate for a short period (e.g., 15 minutes) at room temperature, protected from light.
-
Read the fluorescence intensity.
-
Analysis: Plot the fluorescence intensity as a percentage of the control (no Lamotrigine) against the this compound concentration. A concentration-dependent decrease in fluorescence indicates quenching.
Signaling Pathways and Experimental Workflows
Caption: Troubleshooting workflow for Lamotrigine interference.
Caption: Mechanisms of Lamotrigine fluorescence interference.
References
- 1. Lamotrigine | C9H7Cl2N5 | CID 3878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structure and electronic spectra of neutral and protonated forms of anticonvulsant drug lamotrigine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stern-volmer quenching constant: Topics by Science.gov [science.gov]
- 4. Differential interactions of lamotrigine and related drugs with transmembrane segment IVS6 of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the interference of lamotrigine on the analysis of synthetic cannabinoids in urine by the immunoassay method - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to prevent Lamotrigine-induced adverse effects in long-term studies
For researchers, scientists, and drug development professionals engaged in long-term studies involving lamotrigine (B1674446), ensuring participant safety while maintaining trial integrity is paramount. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential adverse effects associated with chronic lamotrigine administration.
Frequently Asked Questions (FAQs)
Q1: What is the primary strategy to prevent lamotrigine-induced rash?
A1: The cornerstone of prevention is a slow and gradual dose titration.[1][2] The risk of serious skin rashes, including Stevens-Johnson syndrome (SJS), is significantly increased with high initial doses and rapid dose escalation.[3] Adherence to recommended titration schedules is critical, especially during the first 2 to 8 weeks of treatment, when the majority of life-threatening rashes have been reported.[3]
Q2: How do concomitant medications affect the lamotrigine titration schedule?
A2: Co-administration of other drugs can significantly alter lamotrigine's metabolism, necessitating adjustments to the titration schedule.
-
With Valproate: Valproic acid inhibits the clearance of lamotrigine, leading to higher serum concentrations and an increased risk of rash. When lamotrigine is added to a regimen including valproate, the initial dose of lamotrigine should be halved, and the titration should be much slower.
-
With Enzyme-Inducing Drugs: Medications like carbamazepine (B1668303), phenytoin, phenobarbital, and primidone (B1678105) induce lamotrigine's metabolism, shortening its half-life. Consequently, a faster titration and higher target doses of lamotrigine may be necessary.[2]
Q3: Is there a genetic predisposition to lamotrigine-induced severe cutaneous adverse reactions (SCARs)?
A3: Yes, certain human leukocyte antigen (HLA) alleles are associated with an increased risk of SCARs. The HLA-B1502 allele, in particular, has been linked to a higher risk of SJS/TEN in individuals of Asian descent.[4] Therefore, genetic screening for HLA-B1502 is recommended for this population before initiating lamotrigine treatment.[5]
Q4: What are the recommendations for long-term monitoring of patients on lamotrigine?
A4: While routine plasma level monitoring is not typically required, long-term clinical surveillance is essential. This includes:
-
Dermatological Monitoring: Regular skin checks, especially during the initial 8 weeks of treatment.
-
Ophthalmological Monitoring: As lamotrigine can bind to melanin-containing tissues, periodic eye exams should be considered to assess for any long-term ophthalmologic effects.
-
Bone Health: For patients on long-term antiepileptic drugs, monitoring bone mineral density may be considered.
-
General Health: Regular monitoring of liver and kidney function through blood tests is also advisable.
Troubleshooting Guides
Issue: A study participant develops a rash.
1. Immediate Action:
- Discontinue lamotrigine immediately unless the rash is clearly non-drug-related.[3]
- Promptly evaluate the participant to assess the severity of the rash.
2. Differential Diagnosis:
- Benign Rash: Typically maculopapular, non-confluent, and not associated with systemic symptoms.
- Serious Rash (e.g., SJS/TEN): May present with fever, flu-like symptoms, mucosal involvement (e.g., sores in the mouth, eyes), blistering, and skin detachment.[6]
3. Management:
- Benign Rash: After the rash resolves, a rechallenge with a very slow titration schedule may be considered under close supervision.[2]
- Serious Rash: Requires immediate medical attention and hospitalization. Treatment is primarily supportive.
Data Presentation
Table 1: Recommended Lamotrigine Dose Titration Schedules for Adults
| Treatment Regimen | Weeks 1 & 2 | Weeks 3 & 4 | Week 5 | Target Stabilization Dose (Week 6 onwards) |
| Monotherapy | 25 mg once daily | 50 mg once daily | 100 mg daily (in 1 or 2 doses) | 200 mg daily (in 1 or 2 doses) |
| Adjunctive therapy WITH Valproate | 12.5 mg daily (25 mg every other day) | 25 mg once daily | 50 mg daily (in 1 or 2 doses) | 100 mg daily (in 1 or 2 doses) |
| Adjunctive therapy WITHOUT Valproate and WITH Enzyme Inducers * | 50 mg once daily | 100 mg daily (in 2 doses) | 200 mg daily (in 2 doses) | 300-500 mg daily (in 2 doses) |
*Carbamazepine, phenytoin, phenobarbital, primidone
Experimental Protocols
Protocol 1: HLA-B*1502 Genotyping by PCR-SSP
Objective: To identify the presence of the HLA-B*1502 allele in study participants of Asian descent prior to initiation of lamotrigine.
Methodology:
-
Sample Collection: Collect 3-5 mL of whole blood in an EDTA (lavender top) tube.
-
DNA Extraction: Isolate genomic DNA from the blood sample using a commercially available DNA extraction kit, following the manufacturer's instructions.
-
PCR Amplification:
-
Prepare a PCR master mix containing sequence-specific primers (SSP) for the HLA-B*1502 allele, Taq polymerase, dNTPs, and PCR buffer.
-
Add the extracted DNA to the master mix.
-
Perform PCR amplification using a thermal cycler with the following general conditions:
-
Initial denaturation: 95°C for 5 minutes.
-
30 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 70°C for 30 seconds.
-
Extension: 72°C for 80 seconds.
-
-
Final extension: 72°C for 5 minutes.[7]
-
-
-
Gel Electrophoresis:
-
Run the PCR products on a 2% agarose (B213101) gel.
-
Visualize the DNA bands under UV light. The presence of a specific band indicates a positive result for the HLA-B*1502 allele.
-
-
Interpretation:
-
Positive: Presence of the HLA-B*1502 allele. Lamotrigine should be avoided.
-
Negative: Absence of the HLA-B*1502 allele. The participant may proceed with lamotrigine treatment, but standard clinical monitoring is still required.
-
Protocol 2: Long-Term Adverse Event Monitoring
Objective: To systematically monitor and document adverse events in participants receiving long-term lamotrigine treatment.
Methodology:
-
Baseline Assessment: Before initiating lamotrigine, perform and document:
-
A thorough physical and neurological examination.
-
Baseline laboratory tests: Complete Blood Count (CBC), liver function tests (LFTs), and renal function tests.
-
A comprehensive dermatological examination.
-
A baseline ophthalmological examination.
-
For at-risk populations, a baseline DEXA scan to assess bone mineral density.
-
-
Scheduled Monitoring Visits (e.g., every 3-6 months):
-
Clinical Evaluation: Inquire about and document any new or worsening symptoms, paying close attention to skin changes, mood changes, and neurological symptoms (dizziness, ataxia, blurred vision).
-
Physical Examination: Conduct a targeted physical examination based on any reported symptoms.
-
Laboratory Tests: Repeat CBC, LFTs, and renal function tests annually or more frequently if clinically indicated.
-
Dermatological Assessment: Visually inspect the skin for any new rashes or lesions.
-
Ophthalmological Examination: Perform a follow-up eye exam annually or as recommended by an ophthalmologist.[8] This should include visual acuity, intraocular pressure, and a dilated fundus exam.[9]
-
Bone Density: Repeat DEXA scans every 2-5 years for high-risk individuals.
-
-
Adverse Event Reporting:
-
All adverse events, regardless of severity, should be documented in the participant's case report form.
-
Serious adverse events must be reported to the institutional review board (IRB) and the study sponsor within 24 hours.
-
Protocol 3: DEXA Scan for Bone Mineral Density (BMD)
Objective: To assess bone mineral density in participants on long-term lamotrigine therapy to monitor for potential bone loss.
Methodology:
-
Participant Preparation:
-
Procedure:
-
Data Analysis and Interpretation:
-
The DXA machine calculates the bone mineral density (BMD) and provides a T-score and a Z-score.
-
T-score: Compares the participant's BMD to that of a healthy young adult.
-
-1.0 or above: Normal
-
Between -1.0 and -2.5: Osteopenia (low bone mass)
-
-2.5 or below: Osteoporosis[12]
-
-
Z-score: Compares the participant's BMD to that of an average person of the same age and sex.
-
Visualizations
References
- 1. Bone Density Scan (DEXA or DXA) [radiologyinfo.org]
- 2. psychiatrictimes.com [psychiatrictimes.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Lamotrigine and Stevens-Johnson Syndrome Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HLA-B 1502 Genotyping [sgh.com.sg]
- 6. ijcasereportsandimages.com [ijcasereportsandimages.com]
- 7. External quality assessment for laboratory testing of HLA‐B*15:02 allele in relation to carbamazepine therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Ophthalmological monitoring protocol for patients treated with long-term antimalarials or vigabatrin] [pubmed.ncbi.nlm.nih.gov]
- 9. How To Manage Patients When Systemic Medications Affect Vision | Optometric Management [optometricmanagement.com]
- 10. DEXA Scan / Bone Density Test: A Patient's Guide [hss.edu]
- 11. DEXA Bone Density Test: A Complete Guide | BodySpec [bodyspec.com]
- 12. my.clevelandclinic.org [my.clevelandclinic.org]
optimizing Lamotrigine delivery for consistent in vitro experimental results
Welcome to the technical support center for optimizing Lamotrigine (B1674446) delivery in in vitro experiments. This resource is designed for researchers, scientists, and drug development professionals to ensure consistent and reliable experimental results. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in accessible formats.
Troubleshooting Guides
This section addresses specific issues that may arise during the preparation and application of Lamotrigine in cell culture experiments.
Issue 1: Immediate Precipitation Upon Addition to Media
Question: I dissolved Lamotrigine in DMSO to create a stock solution. When I add it to my cell culture medium, a white precipitate or cloudiness appears instantly. What is happening and how can I prevent it?
Answer: This is a common issue known as "crashing out," which occurs because Lamotrigine is poorly soluble in aqueous solutions like cell culture media.[1] The rapid dilution of the DMSO solvent into the aqueous media lowers Lamotrigine's solubility below its concentration, causing it to precipitate.[2]
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The target concentration of Lamotrigine in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. Perform a preliminary solubility test in your specific medium to determine the maximum achievable concentration without precipitation.[2] |
| Rapid Solvent Exchange | Adding a highly concentrated DMSO stock directly into a large volume of media causes a rapid, localized supersaturation, leading to precipitation.[2] | Prepare an intermediate dilution of your stock solution in pre-warmed (37°C) media. Add this intermediate dilution to the final volume of media dropwise while gently swirling.[2] |
| Low Media Temperature | The solubility of many compounds, including Lamotrigine, decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for preparing your final working solution.[2][3] |
| High DMSO Concentration | While DMSO aids solubility, final concentrations above 0.5-1% can be toxic to many cell lines and may also influence precipitation dynamics. | Keep the final DMSO concentration in your culture medium as low as possible, ideally below 0.1%. This may require a higher concentration stock solution. |
Issue 2: Delayed Precipitation in the Incubator
Question: My Lamotrigine-containing media looked clear initially, but after a few hours or a day in the 37°C incubator, I see crystalline structures or a hazy precipitate. What causes this?
Answer: Delayed precipitation can occur due to several factors related to the complex environment of the cell culture incubator and the composition of the media over time.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Media Component Interaction | Lamotrigine may interact with salts, proteins (especially in serum), or other components in the media, forming insoluble complexes over time.[2][3] | If possible, test different basal media formulations or consider reducing the serum percentage if your experiment allows. Ensure all media supplements are fully dissolved before adding Lamotrigine. |
| pH Shift in Media | Cellular metabolism can cause the pH of the culture medium to change. Lamotrigine's solubility can be pH-dependent, and a shift could lower its solubility.[1][4] | Ensure your medium is adequately buffered (e.g., with HEPES) if you suspect significant pH changes. Monitor the media color (if it contains phenol (B47542) red) as an indicator of pH. |
| Evaporation | Water evaporation from the culture vessel can increase the concentration of all components, including Lamotrigine, potentially pushing it past its solubility limit.[5] | Use humidified incubators and ensure culture plates or flasks are properly sealed or covered to minimize evaporation.[5] |
| Drug Instability | While Lamotrigine is generally stable, its aqueous solutions are not recommended for long-term storage.[6] Degradation could potentially lead to less soluble byproducts. | Prepare fresh Lamotrigine-containing media for each experiment or at least every 24 hours. Avoid storing aqueous solutions of Lamotrigine.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for making a Lamotrigine stock solution? A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used and effective solvent for creating a high-concentration stock solution of Lamotrigine for in vitro studies.[6] Other organic solvents like ethanol (B145695) and dimethylformamide (DMF) can also be used.[6]
Q2: What is the solubility of Lamotrigine in common solvents? A2: Lamotrigine is sparingly soluble in aqueous buffers but has good solubility in organic solvents.[6] See the data table below for specific values.
Q3: How should I store my Lamotrigine stock solution? A3: Lamotrigine stock solutions made in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[7] Under these conditions, the stock solution is stable for at least one month at -20°C and up to six months at -80°C.[7]
Q4: What is the recommended maximum final concentration of DMSO in cell culture? A4: The final concentration of DMSO should be kept as low as possible, typically well below 1%. Most cell lines can tolerate up to 0.5% DMSO, but it is crucial to run a vehicle control (media with the same percentage of DMSO but without Lamotrigine) to ensure the solvent does not affect your experimental outcomes.
Q5: Is Lamotrigine stable in cell culture media at 37°C? A5: Lamotrigine is susceptible to degradation under certain conditions, including alkaline and oxidative stress.[8][9] While it is generally stable for the duration of typical cell treatments, it is best practice to prepare fresh working solutions daily.[6] Aqueous solutions should not be stored for more than one day.[6]
Data Presentation
Table 1: Solubility of Lamotrigine
This table summarizes the solubility of Lamotrigine in various solvents and conditions relevant to in vitro experiments.
| Solvent / Medium | Approximate Solubility | Reference |
| DMSO | ~10 mg/mL | [6] |
| Dimethylformamide (DMF) | ~10 mg/mL | [6] |
| Ethanol | ~2 mg/mL | [6] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [6] |
| Simulated Gastric Media (Fasted) | 0.90 - 1.21 mg/mL | [10] |
| Simulated Intestinal Media (Fasted) | 0.24 - 0.36 mg/mL | [10] |
| Simulated Gastric Media (Fed) | 1.80 - 2.85 mg/mL | [10] |
| Simulated Intestinal Media (Fed) | 0.60 - 0.95 mg/mL | [10] |
Table 2: Physicochemical Properties of Lamotrigine
| Property | Value | Reference |
| Molecular Formula | C₉H₇Cl₂N₅ | [6] |
| Molecular Weight | 256.1 g/mol | [6] |
| Appearance | Crystalline solid | [6] |
| pKa | 5.7 | [4] |
| Bioavailability (Oral) | 98% | [11][12] |
| Half-life (in humans) | ~29 hours | [13] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Lamotrigine Stock Solution in DMSO
-
Materials: Lamotrigine powder (MW: 256.1 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: To prepare a 10 mM solution, you need 2.561 mg of Lamotrigine per 1 mL of DMSO.
-
Procedure:
-
Weigh out 2.56 mg of Lamotrigine powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex thoroughly until the Lamotrigine is completely dissolved. A brief sonication may aid dissolution.
-
Purge the headspace of the tube with an inert gas like nitrogen or argon to displace oxygen, which can be beneficial for long-term stability.[6]
-
Store this 10 mM stock solution in small aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Media
This protocol is designed to minimize precipitation when diluting the DMSO stock.
-
Materials: 10 mM Lamotrigine stock in DMSO, pre-warmed (37°C) complete cell culture medium.
-
Step 1: Create an Intermediate Dilution (100 µM)
-
Take 2 µL of the 10 mM Lamotrigine stock solution.
-
Add it to 198 µL of pre-warmed complete cell culture medium.
-
Mix gently by pipetting up and down. This creates a 1:100 dilution, resulting in a 100 µM intermediate solution with 1% DMSO.
-
-
Step 2: Create the Final Working Solution (10 µM)
-
Take 1 mL of the 100 µM intermediate solution.
-
Add it to 9 mL of pre-warmed complete cell culture medium.
-
Mix gently by inverting the tube. This creates the final 10 µM working solution. The final DMSO concentration will be 0.1%.
-
-
Final Check: Visually inspect the final solution for any signs of precipitation before adding it to your cells. Use immediately.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the recommended workflow for preparing Lamotrigine for in vitro experiments to ensure consistent delivery and avoid precipitation.
Caption: Recommended workflow for Lamotrigine solution preparation.
Signaling Pathway
This diagram illustrates the primary mechanism of action for Lamotrigine in a neuron.
Caption: Lamotrigine inhibits voltage-gated sodium channels.
References
- 1. Exploring the solubility of novel lamotrigine drug–drug salts: the role of pH and structural variability - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 4. Direct photodegradation of lamotrigine (an antiepileptic) in simulated sunlight--pH influenced rates and products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Solubility of lamotrigine in age-specific biorelevant media that simulated the fasted- and fed-conditions of the gastric and intestinal environments in pediatrics and adults: implications for traditional, re-formulated, modified, and new oral formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lamotrigine - Wikipedia [en.wikipedia.org]
- 12. Understanding Lamotrigine’s Role in the CNS and Possible Future Evolution [mdpi.com]
- 13. Lamotrigine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
challenges in co-administering Lamotrigine with other drugs in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges when co-administering Lamotrigine (B1674446) with other drugs in an experimental setting.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Altered Lamotrigine Efficacy or Toxicity When Co-administered with Valproate
Q1: We are co-administering Lamotrigine with Valproic Acid (VPA) and observing increased side effects like dizziness, ataxia, and blurred vision in our animal models. Why is this happening?
A1: This is a well-documented drug-drug interaction. Valproate significantly inhibits the glucuronidation of Lamotrigine, which is its primary metabolic pathway.[1][2] This inhibition, primarily of the UGT1A4 and UGT2B7 enzymes, leads to a decrease in Lamotrigine clearance and can result in a two- to three-fold increase in its plasma concentrations.[1][3] The elevated Lamotrigine levels are likely responsible for the observed toxicity.[1] The half-life of Lamotrigine can be prolonged from approximately 29 hours to 48-70 hours in the presence of Valproate.[4][5]
Troubleshooting Steps:
-
Dose Reduction: It is crucial to reduce the Lamotrigine dose when co-administering with Valproate. A common recommendation is to decrease the Lamotrigine dose by at least 50%.[1][2][5]
-
Therapeutic Drug Monitoring (TDM): Regularly monitor the plasma concentrations of Lamotrigine to ensure they remain within the therapeutic range (typically 3-14 mg/L).[1][6][7]
-
Staggered Administration: When initiating the combination, start with a low dose of Lamotrigine and titrate slowly over several weeks.[3][5]
-
Clinical Observation: Closely monitor for any clinical signs of toxicity.[1]
Q2: We are not seeing the expected therapeutic effect of Lamotrigine when administered with Valproate, even at what should be a therapeutic dose. What could be the issue?
A2: While the primary interaction leads to increased Lamotrigine levels, there is some evidence to suggest that the addition of Lamotrigine to Valproate therapy can cause a small but significant decrease in the steady-state plasma concentration of Valproate.[5][8] If the therapeutic effect is dependent on Valproate concentrations, this could be a contributing factor. However, it is more likely that the Lamotrigine dose has been over-corrected (reduced too much) in anticipation of the interaction. Therapeutic drug monitoring is essential to ensure both drugs are within their therapeutic windows.
Issue 2: Decreased Lamotrigine Efficacy with Certain Co-administered Drugs
Q3: Our research involves co-administering Lamotrigine with Carbamazepine, Phenytoin, or Phenobarbital, and we are observing a reduced anticonvulsant effect. What is the underlying mechanism?
A3: Carbamazepine, Phenytoin, and Phenobarbital are potent inducers of the hepatic enzymes responsible for Lamotrigine metabolism, specifically the uridine (B1682114) 5´-diphospho-glucuronyl transferases (UGTs).[9] This enzyme induction accelerates the clearance of Lamotrigine, leading to a shorter half-life (reduced to about 14.1 hours) and lower plasma concentrations, which can result in a loss of efficacy.[10]
Troubleshooting Steps:
-
Dose Increase: The dose of Lamotrigine may need to be increased to compensate for the enhanced metabolism.
-
Therapeutic Drug Monitoring (TDM): Monitor Lamotrigine plasma concentrations to guide dose adjustments and maintain therapeutic levels.[11]
-
Alternative Co-medication: If possible, consider using an antiepileptic drug that does not significantly induce Lamotrigine metabolism, such as Levetiracetam or Topiramate.[12][13]
Q4: We are conducting a study in female subjects who are also receiving estrogen-containing oral contraceptives and have noticed a decrease in Lamotrigine's effectiveness.
A4: Estrogen-containing oral contraceptives are known to induce the glucuronidation of Lamotrigine, similar to enzyme-inducing antiepileptic drugs.[14] This can decrease Lamotrigine concentrations by approximately 50% (ranging from 41% to 64%) after just one week of co-administration. Interestingly, during the hormone-free week of the oral contraceptive cycle, Lamotrigine levels can rise, potentially doubling by the end of that week.
Troubleshooting Steps:
-
Dose Adjustment: An increase in the Lamotrigine dose is often necessary when a subject starts taking an estrogen-containing oral contraceptive.
-
Monitoring During Pill-Free Week: Be aware of the potential for rising Lamotrigine levels and associated side effects during the hormone-free interval.[14]
-
Consider Progestin-Only Contraceptives: While some research suggests certain progestins might also affect Lamotrigine levels, the interaction is primarily attributed to the estrogen component.[14][15] The interaction may be less pronounced with progestin-only options.
Issue 3: Unexpected Skin Rashes in Experimental Subjects
Q5: We have observed a higher incidence of skin rashes in our animal models receiving Lamotrigine in combination with Valproate. Is this related to the drug interaction?
A5: Yes, the co-administration of Lamotrigine and Valproate is associated with an increased risk of serious skin rashes, including Stevens-Johnson syndrome.[3][5] The elevated Lamotrigine concentrations resulting from Valproate's inhibition of its metabolism are a major contributing factor.[3] Rapid dose titration also increases this risk.[16]
Troubleshooting Steps:
-
Slow Dose Titration: A very slow titration of the Lamotrigine dose is recommended when co-administered with Valproate.[2][5]
-
Lower Starting Dose: Initiate Lamotrigine at a lower-than-usual dose.[5]
-
Vigilant Monitoring: Closely monitor subjects for any signs of skin reaction, especially during the initial phase of co-administration.
Quantitative Data Summary
Table 1: Impact of Co-administered Drugs on Lamotrigine Pharmacokinetics
| Co-administered Drug | Effect on Lamotrigine Metabolism | Change in Lamotrigine Plasma Concentration | Change in Lamotrigine Half-Life (t1/2) | Recommended Lamotrigine Dose Adjustment |
| Valproate | Inhibition of glucuronidation (UGT1A4, UGT2B7)[1][3] | ~2-fold increase[1] | Increase from ~29 hrs to 48-70 hrs[5] | Reduce by at least 50%[1][2][5] |
| Carbamazepine, Phenytoin, Phenobarbital | Induction of glucuronidation (UGTs)[9][10] | Decrease | Decrease to ~14.1 hrs | Increase may be required |
| Estrogen-Containing Oral Contraceptives | Induction of glucuronidation[14] | Decrease by ~50% (41-64%) | Decrease | Increase may be required |
| Levetiracetam, Topiramate | No significant effect[12][13] | No significant change | No significant change | Standard dosing |
Experimental Protocols
Protocol 1: Therapeutic Drug Monitoring (TDM) of Lamotrigine in Plasma
This protocol outlines the general steps for quantifying Lamotrigine concentrations in plasma samples using High-Performance Liquid Chromatography (HPLC), a commonly used method.[17][18]
1. Sample Collection and Preparation:
- Collect blood samples in appropriate anticoagulant tubes (e.g., EDTA).
- Centrifuge the blood samples to separate the plasma.
- Store plasma samples at -20°C or lower until analysis.
- For analysis, perform a protein precipitation step by adding a solvent like methanol (B129727) or acetonitrile (B52724) to the plasma sample.
- Vortex the mixture and then centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube for injection into the HPLC system.
2. HPLC System and Conditions:
- HPLC System: A standard HPLC system equipped with a UV or Diode Array Detector (DAD) is suitable.[17]
- Column: A C8 or C18 reversed-phase column is typically used.[17]
- Mobile Phase: A mixture of an acidic aqueous buffer (e.g., phosphate (B84403) buffer or water with phosphoric acid) and an organic solvent like acetonitrile.[17] The exact ratio will depend on the column and system.
- Flow Rate: A typical flow rate is around 1 mL/min.
- Detection Wavelength: Lamotrigine can be detected at a specific UV wavelength.
- Injection Volume: A small volume (e.g., 20 µL) of the prepared sample is injected.
3. Quantification:
- Prepare a series of calibration standards with known concentrations of Lamotrigine in drug-free plasma.
- Process these standards in the same way as the unknown samples.
- Construct a calibration curve by plotting the peak area of Lamotrigine against its concentration.
- Determine the concentration of Lamotrigine in the unknown samples by interpolating their peak areas from the calibration curve.
- Include quality control samples at low, medium, and high concentrations in each analytical run to ensure accuracy and precision.[17]
Note: For higher sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can also be used.[19][20]
Visualizations
Caption: Metabolic pathway of Lamotrigine and points of drug interaction.
Caption: Workflow for Therapeutic Drug Monitoring (TDM) of Lamotrigine.
References
- 1. Lamotrigine and Valproate Interaction: Clinical Significance and Management | empathia.ai [empathia.ai]
- 2. Combining-Lamotrigine-Valproic acid - Psychiatrienet [wiki.psychiatrienet.nl]
- 3. Valproate (Depakote; Depakene) Inhibition of Lamotrigine (Lamictal) and the Risk of Rash and Steven-Johnson Syndrome [ebmconsult.com]
- 4. Lamotrigine - Wikipedia [en.wikipedia.org]
- 5. droracle.ai [droracle.ai]
- 6. Lamotrigine and therapeutic drug monitoring: retrospective survey following the introduction of a routine service - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Bidirectional interaction of valproate and lamotrigine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lamotrigine: Package Insert / Prescribing Information / MOA [drugs.com]
- 10. Pharmacokinetic interactions between antiepileptic drugs. Clinical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic interactions between lamotrigine and other antiepileptic drugs in children with intractable epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lamotrigine drug interactions in combination therapy and the influence of therapeutic drug monitoring on clinical outcomes in paediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lamotrigine Drug Interactions in Combination Therapy and the Influence of Therapeutic Drug Monitoring on Clinical Outcomes of Adult Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lamotrigine interactions with oral contraceptives | MDedge [mdedge.com]
- 15. Bidirectional interaction between oral contraception and lamotrigine in women with epilepsy - Role of progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lamotrigine Drug Interactions: Ignorance is not Bliss - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lamotrigine Extraction and Quantification by UPLC-DAD in Plasma from Patients with Bipolar Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lamotrigine and valproate pharmacokinetics interactions in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. An LC-MS/MS Method for Quantification of Lamotrigine and Its Main Metabolite in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Lamotrigine and Levetiracetam in Preclinical Seizure Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two widely used anti-seizure drugs, Lamotrigine (B1674446) and Levetiracetam (B1674943), in established preclinical seizure models. The information presented is intended to support research and drug development efforts in the field of epilepsy.
Quantitative Efficacy Data
| Drug | Seizure Model | Animal Strain | Dose | Effect | Source |
| Lamotrigine | Amygdala Kindling | Rat | 20 mg/kg (i.p.) | Blocked seizure development during the treatment period.[1] | Stratton et al., 2003 |
| Levetiracetam | Amygdala Kindling | Rat | 50 mg/kg (i.p.) | Blocked seizure development during the treatment period; delayed or prevented the expected increase in after-discharge duration (ADD).[1] | Stratton et al., 2003 |
| Lamotrigine | Pentylenetetrazol (PTZ)-induced Seizures | Immature Rat (21-day-old male Wistar albino) | 10 mg/kg/day (oral) for one month | Eliminated the tonic phase of generalized tonic-clonic seizures and significantly increased survival during seizures. | Göl et al., 2018 |
Note: The absence of direct comparative ED50 values for Lamotrigine and Levetiracetam in MES and PTZ models within a single study necessitates caution in direct potency comparisons based on the available data.
Experimental Protocols
Amygdala Kindling Model
The amygdala kindling model is a widely used paradigm to study the development of epilepsy (epileptogenesis).
-
Animal Model: Adult male rats are typically used.
-
Electrode Implantation: A bipolar electrode is surgically implanted into the basolateral amygdala.
-
Stimulation: After a recovery period, a low-intensity electrical stimulus is delivered to the amygdala once daily.
-
Seizure Scoring: The behavioral seizure response is observed and scored according to a standardized scale (e.g., Racine's scale).
-
Kindling Development: With repeated stimulation, the seizure severity and duration progressively increase, eventually leading to generalized tonic-clonic seizures (fully kindled state).
-
Drug Administration: Lamotrigine (20 mg/kg, i.p.) or Levetiracetam (50 mg/kg, i.p.) is administered daily before the electrical stimulation to assess their effects on seizure development.[1]
Pentylenetetrazol (PTZ)-Induced Seizure Model
The PTZ model is a common pharmacological model for inducing generalized seizures.
-
Animal Model: Immature male Wistar albino rats (21-day-old) can be used.
-
Drug Administration: Lamotrigine (10 mg/kg/day) is administered orally for a specified period (e.g., one month).
-
Seizure Induction: A convulsant dose of PTZ (e.g., 100 mg/kg, intraperitoneal) is administered.
-
Seizure Observation: The animals are observed for the onset, duration, and severity of seizures, including the presence of different seizure phases (e.g., clonic, tonic).
-
Data Analysis: The effects of the drug on seizure parameters and survival rate are recorded and analyzed.
Signaling Pathways and Mechanisms of Action
Lamotrigine Signaling Pathway
Lamotrigine's primary mechanism of action involves the blockade of voltage-gated sodium channels. This action stabilizes neuronal membranes and inhibits the repetitive firing of neurons. Additionally, it is known to modulate voltage-gated calcium channels and may influence the release of the excitatory neurotransmitter glutamate.
Caption: Mechanism of action of Lamotrigine.
Levetiracetam Signaling Pathway
Levetiracetam's mechanism of action is distinct from that of many other anti-seizure drugs. It binds to the synaptic vesicle protein 2A (SV2A), which is involved in the regulation of neurotransmitter release. This interaction is thought to modulate the release of neurotransmitters, thereby reducing neuronal hyperexcitability.
Caption: Mechanism of action of Levetiracetam.
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the efficacy of anticonvulsant drugs in a preclinical seizure model.
Caption: Preclinical anticonvulsant drug testing workflow.
References
Lamotrigine Hydrate vs. Topiramate: A Comparative Analysis of Cognitive Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cognitive effects of two widely prescribed antiepileptic drugs, lamotrigine (B1674446) hydrate (B1144303) and topiramate (B1683207). The information presented is collated from multiple clinical studies and is intended to inform research and drug development efforts by providing a clear overview of the existing experimental data, detailed methodologies, and proposed mechanisms of action.
Executive Summary
Clinical evidence consistently demonstrates that lamotrigine has a more favorable cognitive profile than topiramate.[1][2][3] Studies comparing the two drugs as adjunctive therapy in adults with partial seizures have shown that patients treated with lamotrigine perform significantly better on a range of cognitive tests.[2][3] Specifically, lamotrigine has been associated with better performance in tasks assessing verbal fluency, processing speed, and executive function.[2] Conversely, topiramate is more frequently associated with cognitive adverse events, including difficulties with concentration, memory, and language, which can lead to higher rates of treatment discontinuation.[2][4]
Data Presentation: Quantitative Comparison of Cognitive Effects
The following tables summarize the key quantitative findings from comparative clinical trials.
Table 1: Performance on Standardized Cognitive Tests
| Cognitive Test | Lamotrigine Performance | Topiramate Performance | p-value | Study Population |
| Combined Cognitive Score | 415.3 | 315.1 | < 0.001 | Adults with partial seizures[2] |
| Controlled Oral Word Association (COWA) | Better performance | Worse performance | < 0.001 | Adults with partial seizures[2] |
| Stroop Color-Word Interference | Better performance | Worse performance | 0.038 | Adults with partial seizures[2] |
| Symbol-Digit Modalities Test | Better performance | Worse performance | < 0.001 | Adults with partial seizures[2] |
| Performance-On-Line (Simulated Driving) | Better performance | Worse performance | 0.021 | Adults with partial seizures[2] |
| Controlled Oral Word Association (COWA) | Significantly better results | Significantly worse results | - | Older adults (≥50 years) with epilepsy[5] |
| Symbol-Digit Modalities Test | Significantly better results | Significantly worse results | - | Older adults (≥50 years) with epilepsy[5] |
| Digit Cancellation Test | Significantly worse results | Significantly more favorable results | - | Older adults (≥50 years) with epilepsy[5] |
| Rey Auditory-Verbal Learning Test | Significantly worse results | Significantly more favorable results | - | Older adults (≥50 years) with epilepsy[5] |
Table 2: Incidence of Cognitive Adverse Events and Treatment Discontinuation
| Outcome | Lamotrigine | Topiramate | p-value | Study Population |
| Cognitive Adverse Events | 0% | 6% | 0.013 | Adults with partial seizures[2] |
| Premature Withdrawals due to Cognitive Decline | 0% | 15% | - | Adults with refractory partial epilepsy[3] |
Experimental Protocols
The data presented above are primarily derived from multicenter, double-blind, randomized, prospective clinical trials. Below are the detailed methodologies from a key comparative study.
Study Design: Comparative Cognitive Effects in Adults with Partial Seizures[2]
-
Objective: To compare the cognitive effects of lamotrigine versus topiramate as adjunctive therapy in adults with partial seizures.
-
Design: A multicenter, double-blind, randomized, prospective study.
-
Participants: Adult patients with partial seizures inadequately controlled by carbamazepine (B1668303) or phenytoin.
-
Procedure:
-
Screening Phase: Patients were screened for eligibility and baseline cognitive assessments were performed.
-
Randomization: Eligible patients were randomly assigned to receive either lamotrigine or topiramate as adjunctive therapy.
-
Titration Phase (8 weeks): The dosage of the assigned study drug was gradually increased to target doses.
-
Maintenance Phase (8 weeks): Patients were maintained on their target doses without changes.
-
-
Cognitive Assessments: A battery of standardized cognitive tests was administered at screening and at the end of the maintenance phase. These included:
-
Controlled Oral Word Association Task (COWA)
-
Stroop Color-Word Interference Test
-
Digit Cancellation Test
-
Lafayette Grooved Pegboard Test (dominant hand)
-
Rey Auditory Verbal Learning Test (delayed recall)
-
Symbol-Digit Modalities Test
-
-
Primary Endpoint: The primary outcome was the change from screening to the end of the maintenance phase in a combined analysis of the standardized cognitive measures.
Mandatory Visualizations
Experimental Workflow
References
- 1. Lamotrigine - Wikipedia [en.wikipedia.org]
- 2. Cognitive effects of lamotrigine compared with topiramate in patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cognitive effects of lamotrigine compared with topiramate in patients with epilepsy | Semantic Scholar [semanticscholar.org]
- 4. Topiramate and cognitive impairment: evidence and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
cross-validation of different analytical methods for Lamotrigine quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the two most prevalent analytical methods for the quantification of Lamotrigine (B1674446): High-Performance Liquid Chromatography (HPLC) and Ultraviolet (UV) Spectrophotometry. The information herein is compiled from various validation studies to assist researchers in selecting the most suitable method for their specific application, be it for quality control of pharmaceutical formulations or for analysis in biological matrices.
Quantitative Performance Comparison
The following table summarizes the key performance parameters for HPLC and UV Spectrophotometric methods based on published validation data. These parameters are crucial for assessing the reliability, sensitivity, and accuracy of an analytical method.
| Performance Metric | HPLC Method | UV Spectrophotometry Method |
| Linearity Range | 1.0 - 50 µg/mL[1], 5 - 25 µg/mL[2], 5 - 30 µg/mL[3] | 5 - 50 µg/mL[4] |
| Correlation Coefficient (r²) | > 0.999[2][3], 0.9961[1] | 0.99[4] |
| Accuracy (% Recovery) | 98.28 - 99.34%[2], 100.3 - 103%[1] | 98.39 - 99.40%[4] |
| Precision (%RSD) | < 2%[2], < 4%[1] | 0.626%[4] |
| Limit of Detection (LOD) | 0.09 µg/mL[5] | Not consistently reported |
| Limit of Quantification (LOQ) | 1.0 µg/mL[1], 0.11 µg/mL[5] | Not consistently reported |
Experimental Protocols
Below are detailed methodologies for representative HPLC and UV spectrophotometric assays for Lamotrigine quantification.
High-Performance Liquid Chromatography (HPLC) Method
This protocol is a composite representation from several validated methods and is intended for the quantification of Lamotrigine in bulk and tablet dosage forms.[2][3]
-
Instrumentation : An HPLC system equipped with a UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is used.[2][6]
-
Mobile Phase : A common mobile phase consists of a mixture of a phosphate (B84403) buffer (e.g., 10 mM potassium dihydrogen phosphate, pH adjusted to 3.5 with orthophosphoric acid) and acetonitrile (B52724) in a specified ratio (e.g., 15:85 v/v).[2] An alternative is a buffer and methanol (B129727) mixture (e.g., 60:40 v/v).[3]
-
Flow Rate : A typical flow rate is 1.0 mL/min or 1.3 mL/min.[2][3]
-
Detection Wavelength : Detection is commonly performed at 224 nm, 248 nm, or 305 nm.[2][3][7]
-
Standard Solution Preparation : A stock solution of Lamotrigine is prepared by dissolving a known weight of the standard substance in the mobile phase or a suitable solvent like methanol to achieve a concentration of 100 µg/mL.[3] Working standards are prepared by further diluting the stock solution to fall within the linear range.
-
Sample Preparation : For tablet analysis, a number of tablets are weighed and finely powdered. A portion of the powder equivalent to a specific amount of Lamotrigine is dissolved in the mobile phase, sonicated to ensure complete dissolution, and then diluted to a known concentration. The solution is filtered before injection into the HPLC system.[7]
-
Analysis : Equal volumes (e.g., 20 µL) of the standard and sample solutions are injected into the chromatograph. The peak areas of Lamotrigine are measured, and the concentration in the sample is calculated based on the standard.
UV Spectrophotometry Method
This protocol provides a general procedure for the quantification of Lamotrigine in bulk and pharmaceutical dosage forms using UV spectrophotometry.[4][8]
-
Instrumentation : A UV-Visible spectrophotometer with a matched pair of quartz cuvettes is required.
-
Solvent : A common solvent for Lamotrigine analysis is 0.1 M NaOH, or a mixture of acetonitrile and distilled water (1:1), or methanol and 0.1N HCl (3:1).[4][8]
-
Wavelength of Maximum Absorbance (λmax) : The λmax for Lamotrigine in 0.1 M NaOH is approximately 307 nm.[4]
-
Standard Solution Preparation : A stock solution is prepared by accurately weighing a quantity of Lamotrigine standard and dissolving it in the chosen solvent to get a concentration of around 500 µg/ml. This is further diluted to obtain a working standard concentration, for instance, 100 µg/ml.[4]
-
Sample Preparation : For tablet formulations, a powdered sample equivalent to a known amount of Lamotrigine is dissolved in the solvent, sonicated, and then the volume is made up. The solution is filtered, and an aliquot is diluted to a concentration within the Beer-Lambert law range.[8]
-
Analysis : The absorbance of the sample solution is measured at the λmax against a solvent blank. The concentration of Lamotrigine is determined from a calibration curve prepared using a series of standard solutions of known concentrations.
Method Validation Workflow
The following diagram illustrates the typical workflow for the validation of an analytical method, ensuring its suitability for its intended purpose.
Caption: A flowchart of the analytical method validation process.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. jchr.org [jchr.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. japsonline.com [japsonline.com]
- 5. jhrlmc.com [jhrlmc.com]
- 6. Development and validation of a new HPLC method for determination of lamotrigine and related compounds in tablet formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmascholars.com [pharmascholars.com]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. tandfonline.com [tandfonline.com]
head-to-head comparison of Lamotrigine and phenytoin in a status epilepticus model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of lamotrigine (B1674446) and phenytoin (B1677684) in a preclinical model of status epilepticus. The following sections detail the experimental methodology, present a quantitative analysis of efficacy, and illustrate the underlying mechanisms of action.
Experimental Protocols
A key study by Walton et al. (1996) established a rat model of secondarily generalized convulsive status epilepticus to compare the efficacy of lamotrigine and phenytoin.[1]
Animal Model and Induction of Status Epilepticus:
The experimental model utilized rats with actively epileptogenic cortical cobalt lesions.[1] Status epilepticus was subsequently induced through the administration of homocysteine thiolactone.[1] This model was chosen as it responds to drug concentrations that are clinically relevant.[1]
Drug Administration and Dosage:
-
Phenytoin: Administered to establish a median effective dose for controlling generalized tonic-clonic seizures.[1]
-
Lamotrigine: Administered in a range of doses from 10 to 100 mg/kg.[1]
Efficacy Assessment:
The primary outcome measured was the control of generalized tonic-clonic seizures.[1] Serum drug concentrations were also measured to ensure they were within or above the reported therapeutic ranges.[1]
Quantitative Data Presentation
The following table summarizes the efficacy of lamotrigine and phenytoin in the described status epilepticus model.
| Drug | Median Effective Dose (mg/kg) | Serum Concentration | Efficacy in Controlling Generalized Tonic-Clonic Seizures |
| Phenytoin | 100.5 | 16.0 µg/mL | Effective |
| Lamotrigine | Ineffective at 10-100 | 2.5-43.5 µg/mL | Ineffective |
Data sourced from Walton et al. (1996).[1]
Signaling Pathways and Mechanisms of Action
While both lamotrigine and phenytoin are known to act on voltage-gated sodium channels, their differential efficacy in this status epilepticus model suggests nuances in their mechanisms of action.[1]
Caption: Mechanism of action for Lamotrigine and Phenytoin.
Experimental Workflow
The following diagram outlines the workflow of the comparative study.
References
A Comparative Analysis of the Pharmacokinetic Profiles of Lamotrigine and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacokinetic profiles of the anti-epileptic drug lamotrigine (B1674446) and its primary metabolites. The information presented is collated from various scientific studies and is intended to be a valuable resource for researchers and professionals in the field of drug development and pharmacology.
Executive Summary
Lamotrigine is extensively metabolized in the liver, primarily through glucuronidation, into several metabolites. The major metabolite is the pharmacologically inactive 2-N-glucuronide conjugate, which accounts for the majority of the excreted dose. Other minor metabolites include the 5-N-glucuronide and N-oxide metabolites. This guide presents a comparative overview of the available pharmacokinetic data for lamotrigine and its principal metabolite, the 2-N-glucuronide, and outlines the experimental methodologies used to obtain this data.
Data Presentation: Comparative Pharmacokinetic Parameters
| Parameter | Lamotrigine | Lamotrigine-2-N-glucuronide | Reference(s) |
| Absorption | |||
| Bioavailability (F) | ~98% (oral) | Not Applicable (Metabolite) | [1][2] |
| Time to Peak Concentration (Tmax) | 1.4 - 4.8 hours | Not explicitly reported, but its formation is dependent on lamotrigine's absorption and metabolism. | [1] |
| Distribution | |||
| Volume of Distribution (Vd) | 0.9 - 1.3 L/kg | 77.6 L (population estimate for a 70kg individual) | [1][3] |
| Protein Binding | ~55% | Not explicitly reported, but as a glucuronide, it is expected to be less protein-bound than the parent drug. | [4][5] |
| Metabolism | |||
| Primary Pathway | Glucuronidation (major), Oxidation (minor) | Not Applicable (Metabolite) | [6][7] |
| Major Enzyme | UGT1A4 | Not Applicable (Metabolite) | [4][6] |
| Elimination | |||
| Half-life (t½) | 29 hours (in healthy adults, can be altered by co-medications) | Not explicitly reported, but its elimination is dependent on renal function. | [1][8] |
| Clearance (CL) | 2.32 L/h (population estimate for a 70kg individual) | Dependent on renal function and body weight. | [3] |
| Route of Excretion | Primarily renal, after metabolism. <10% excreted unchanged in urine. | Primarily renal. | [8] |
Metabolic Pathway of Lamotrigine
The primary metabolic pathway for lamotrigine involves glucuronidation at the N-2 and N-5 positions of the triazine ring, catalyzed mainly by the UDP-glucuronosyltransferase enzyme UGT1A4. A minor pathway involves N-oxidation.[6][7]
Caption: Metabolic pathway of lamotrigine.
Experimental Protocols
The determination of pharmacokinetic parameters for lamotrigine and its metabolites typically involves well-controlled clinical studies. Below are generalized protocols for oral and intravenous administration studies.
Oral Administration Pharmacokinetic Study
A typical experimental workflow for an oral pharmacokinetic study of lamotrigine is outlined below.
Caption: Experimental workflow for a lamotrigine oral pharmacokinetic study.
Detailed Methodologies:
-
Subject Selection: Healthy volunteers or patients with epilepsy are recruited. Inclusion and exclusion criteria are strictly followed, considering factors like age, weight, and concomitant medications.[9]
-
Dosing: A single oral dose of lamotrigine is administered. For steady-state studies, subjects receive multiple doses over a period of time.[10]
-
Blood Sampling: Blood samples are collected at predefined time points before and after drug administration (e.g., pre-dose, and at 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dose).[9]
-
Sample Processing: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA or heparin). Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
-
Bioanalysis: The concentrations of lamotrigine and its metabolites in plasma or serum are quantified using a validated bioanalytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[11][12] This method offers high sensitivity and selectivity.
-
Sample Preparation: Plasma samples are typically prepared using protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances.[12]
-
Chromatographic Separation: The analytes are separated on a reverse-phase HPLC column.
-
Mass Spectrometric Detection: The separated compounds are detected using a mass spectrometer, often in the multiple reaction monitoring (MRM) mode for enhanced specificity and sensitivity.
-
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution using non-compartmental or compartmental analysis.[3]
Intravenous Administration Pharmacokinetic Study
Intravenous studies are crucial for determining the absolute bioavailability of an orally administered drug.
Protocol:
-
Formulation: A sterile, injectable formulation of lamotrigine is required. Stable-labeled intravenous lamotrigine formulations have been used to distinguish from concurrent oral doses.[9][13]
-
Administration: The intravenous dose is typically administered as a slow infusion over a specified period.[14]
-
Blood Sampling and Analysis: The blood sampling schedule, sample processing, and bioanalytical methods are similar to those for oral administration studies.[9]
-
Data Analysis: The pharmacokinetic parameters obtained from the intravenous administration are compared to those from the oral administration to calculate the absolute bioavailability (F = (AUCoral / AUCiv) x (Doseiv / Doseoral)).
Conclusion
This guide provides a comparative analysis of the pharmacokinetic profiles of lamotrigine and its major metabolite, the 2-N-glucuronide. The data highlights the extensive metabolism of lamotrigine and the central role of glucuronidation in its elimination. The provided experimental protocols offer a foundational understanding of the methodologies employed in pharmacokinetic research of this drug. Further research is warranted to fully characterize the pharmacokinetic profiles of the minor metabolites of lamotrigine.
References
- 1. Lamotrigine - Wikipedia [en.wikipedia.org]
- 2. Lamotrigine: pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of lamotrigine and its metabolite N‐2‐glucuronide: Influence of polymorphism of UDP‐glucuronosyltransferases and drug transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. ClinPGx [clinpgx.org]
- 7. PharmGKB Summary: Lamotrigine Pathway, Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Lamotrigine pharmacokinetics following oral and stable-labeled intravenous administration in young and elderly adult epilepsy patients: Effect of age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An LC-MS/MS Method for Quantification of Lamotrigine and Its Main Metabolite in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safety of an Intravenous Formulation of Lamotrigine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Safety of an intravenous formulation of lamotrigine - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-Term Efficacy of Lamotrigine vs. Newer Antiepileptic Drugs: A Comparative Guide
An objective analysis of long-term clinical data reveals comparable responder rates between Lamotrigine and the newer antiepileptic drug (AED) Cenobamate, while newer agents like Brivaracetam (B1667798) and Perampanel (B3395873) also demonstrate sustained seizure control in long-term studies. Direct head-to-head, long-term comparative trials between Lamotrigine and these newer AEDs remain limited, necessitating a review of individual long-term extension studies and real-world evidence to assess their continued efficacy.
This guide provides a detailed comparison of the long-term efficacy of Lamotrigine against three newer-generation AEDs: Brivaracetam, Cenobamate, and Perampanel. The following sections present quantitative data from key long-term studies, detailed experimental protocols, and visualizations of study workflows and drug mechanisms to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Comparative Efficacy Data
The long-term efficacy of these antiepileptic drugs is primarily evaluated through outcomes such as seizure freedom rates, responder rates (typically a 50% or greater reduction in seizure frequency), and patient retention rates in clinical trials over extended periods, often in open-label extension (OLE) studies that follow initial randomized controlled trials.
Seizure Freedom and Responder Rates
| Drug | Study/Analysis | Duration | Seizure Freedom Rate | ≥50% Responder Rate |
| Lamotrigine | Arif et al. (Retrospective) | 12 months | 54% | Not Reported |
| SANAD (RCT) | 2 years | Time to 12-month remission was not significantly different from Carbamazepine. | Not Reported | |
| Brivaracetam | BRIVA-ONE (Monotherapy) | 12 months | 77.8% (overall) | 86.2% (overall) |
| Pooled Phase III OLE | Up to 11 years | 20.3% (at 12 months) | 55.6% | |
| Cenobamate | C017 OLE | >36-48 months | 16.4% (observed patients) | 76.1% (median % seizure reduction) |
| Post-hoc OLE Analysis | >48-60 months | FBTC: 74.7% (≥90% reduction) | FIA: 44% (≥90% reduction) | |
| Perampanel | FREEDOM OLE (Monotherapy) | 52 weeks | 74.0% (at 4 or 8 mg/day) | Not Reported |
| Pooled OLE Analysis | Up to 4 years | FBTCS: 18.4% | FBTCS: 59.5% |
Retention Rates
| Drug | Study/Analysis | Duration | Retention Rate |
| Lamotrigine | Arif et al. (Retrospective) | 12 months | 79% |
| Brivaracetam | BRIVA-ONE (Monotherapy) | 12 months | 89.9% |
| Cenobamate | C017 OLE | 48 months | 62% |
| Perampanel | Study 332 OLEx | 12 months | 75% |
Experimental Protocols
Detailed methodologies are crucial for interpreting the presented data. Below are summaries of the experimental protocols for key studies cited.
Lamotrigine: SANAD Study
The Standard and New Antiepileptic Drugs (SANAD) study was a large, pragmatic, unblinded randomized controlled trial. For patients with partial epilepsy, the study compared standard (Carbamazepine) and new (Gabapentin, Lamotrigine, Oxcarbazepine, or Topiramate) AEDs. The primary outcomes were time to treatment failure and time to 12-month remission from seizures. Efficacy and adverse events were monitored over a median of two years.
Brivaracetam: BRIVA-ONE Study
This was a 12-month, observational, multicenter study of Brivaracetam as a monotherapy in clinical practice. Patients included those receiving it as a first-line treatment and those converted from other AEDs. Data on retention rates, seizure freedom, and adverse events were collected at 3, 6, and 12 months.
Cenobamate: C017 Open-Label Extension (OLE) Study
This was a long-term, open-label extension of a randomized, double-blind, placebo-controlled study in adult patients with uncontrolled focal seizures. Patients who completed the initial 18-week trial could enter the OLE. The target dose of Cenobamate was 300 mg/day (with a maximum of 400 mg/day). Efficacy, measured by seizure frequency reduction and responder rates, and safety were assessed over several years.[1][2][3][4]
Perampanel: FREEDOM Open-Label Extension (OLE) Study
The FREEDOM study assessed the long-term efficacy of Perampanel monotherapy in patients with newly diagnosed or untreated recurrent focal-onset seizures. After a core study, patients could enter an extension phase to continue treatment. The primary efficacy endpoint was the seizure-freedom rate over 52 weeks at doses of 4-8 mg/day.[5]
Visualizations
The following diagrams illustrate the typical workflow of long-term antiepileptic drug studies and the signaling pathways associated with these medications.
Caption: Generalized workflow for long-term antiepileptic drug clinical trials.
Caption: Simplified mechanisms of action for Lamotrigine and newer AEDs.
Discussion
The available long-term data suggests that both Lamotrigine and the newer antiepileptic drugs, Brivaracetam, Cenobamate, and Perampanel, can provide sustained efficacy for many patients with epilepsy. Lamotrigine has a long track record and has demonstrated favorable long-term retention and seizure freedom rates, particularly in older adults.[6]
The newer agents have shown robust efficacy in their respective long-term open-label extension studies. Brivaracetam has demonstrated high retention and seizure freedom rates in a real-world monotherapy setting.[7] Cenobamate has shown progressively increasing seizure reduction over several years, with a notable percentage of patients achieving complete seizure freedom.[1][2][3][4] Perampanel has also shown sustained seizure freedom in long-term monotherapy and adjunctive therapy settings.[5][8][9][10][11]
A network meta-analysis of real-world evidence indicated that while Cenobamate had a higher responder rate than other new-generation AEDs, there was no significant difference in responder rates when compared to older AEDs like Lamotrigine.[12] This suggests that while newer agents offer additional therapeutic options, Lamotrigine remains a highly effective long-term treatment for many patients.
The choice between Lamotrigine and a newer AED will ultimately depend on individual patient factors, including seizure type, tolerability, and potential drug interactions. The data presented in this guide provides a foundation for informed decision-making in the research and development of future antiepileptic therapies.
References
- 1. Long-term Efficacy and Safety From an Open-Label Extension of Adjunctive Cenobamate in Patients With Uncontrolled Focal Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. long-term efficacy of cenobamate by focal seizure subtype: post-hoc analysis of an open-label extension study [aesnet.org]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. vjneurology.com [vjneurology.com]
- 5. researchgate.net [researchgate.net]
- 6. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 7. BRIVA‐ONE study: 12‐month outcomes of brivaracetam monotherapy in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sustained seizure freedom with adjunctive perampanel in patients with convulsive seizures: Post hoc analysis of open-label extension studies 307 and 332 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-term open-label perampanel: Generalized tonic-clonic seizures in idiopathic generalized epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of the long-term efficacy and safety of adjunctive perampanel in tonic-clonic seizures: Analysis of four open-label extension studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Long-term efficacy and safety of perampanel in patients aged 60 years and older with focal seizures: Post hoc analysis of phase III open-label extension studies stratified by enzyme-inducing anti-seizure medication use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cenobamate: Real-World Experience Matches Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Lamotrigine Hydrate in a Laboratory Setting
The proper disposal of lamotrigine (B1674446) hydrate (B1144303) is essential for laboratory safety and environmental protection. Due to its chemical properties, lamotrigine is classified as a hazardous substance and requires disposal as hazardous chemical waste.[1][2] Standard trash or sewer system disposal is not appropriate for this compound.[1] Adherence to federal, state, and local regulations is mandatory, and disposal must be conducted through a licensed hazardous waste contractor.[1][3]
Hazard and Regulatory Information
Lamotrigine is classified as acutely toxic if swallowed.[1] The following table summarizes key hazard and regulatory data that informs the necessary disposal procedures.
| Parameter | Classification / Specification | Source(s) |
| GHS Hazard Classification | Acute Toxicity 3 (Oral), H301: Toxic if swallowed | [1] |
| GHS Signal Word | Danger | [1] |
| DOT Shipping Name | TOXIC SOLID, ORGANIC, N.O.S. (Lamotrigine) | [1][4] |
| UN Number | UN2811 | [1][4] |
| Hazard Class | 6.1 (Toxic Substances) | [1][4] |
| Packing Group | III | [1] |
| Disposal Recommendation | Dispose of via an approved/licensed waste disposal plant | [1][3] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the mandatory steps for the safe disposal of lamotrigine hydrate from a laboratory setting.
Hazard Assessment and Personal Protective Equipment (PPE)
-
1.1. Hazard Recognition : Before handling, recognize that lamotrigine is classified as acutely toxic if swallowed.[1] The primary hazard is chemical.
-
1.2. Personal Protective Equipment : Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, when handling this compound or its waste.
Waste Stream Identification and Segregation
-
2.1. Identify Waste : This disposal procedure applies to all materials contaminated with lamotrigine, including:
-
Unused or expired pure this compound.
-
Solutions containing lamotrigine.
-
Contaminated lab materials such as pipette tips, gloves, vials, bench paper, and contaminated glassware.[1]
-
-
2.2. Segregate Waste : Do not mix lamotrigine waste with incompatible waste streams.[2] It should be collected separately as hazardous chemical waste.
Waste Collection and Containment
-
3.1. Solid Waste :
-
3.2. Liquid Waste :
-
Collect solutions containing lamotrigine in a compatible, sealed, and clearly labeled hazardous chemical waste container.[2] Ensure the container is leak-proof.
-
-
3.3. Sharps Waste :
-
Dispose of any contaminated sharps (e.g., needles, scalpels) in a designated, puncture-resistant sharps container that is also rated for hazardous chemical waste.[2]
-
Labeling and Storage
-
4.1. Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste Pharmaceuticals" and identify the contents (i.e., "Lamotrigine Waste").[5]
-
4.2. Storage :
-
Store sealed waste containers in a designated, secure area away from incompatible materials.
-
Adhere to institutional and regulatory time limits for the storage of hazardous waste.[1]
-
Professional Disposal
-
5.1. Engage Professionals : Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]
-
5.2. Documentation : Maintain accurate records of waste generation and disposal as required by your institution and regulations such as the Resource Conservation and Recovery Act (RCRA).[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
